1-(Ethanesulfonyl)piperidin-3-ol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-ethylsulfonylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLHMBMYVAAKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(Ethanesulfonyl)piperidin-3-ol: Structural Dynamics, Physicochemical Properties, and Application in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of functionally dense, low-molecular-weight building blocks is paramount for optimizing lead compounds. 1-(ethanesulfonyl)piperidin-3-ol (CAS: 1154144-30-5)[1] represents a highly versatile intermediate characterized by a rigid sp³-rich piperidine core, a non-basic sulfonamide moiety, and a secondary alcohol. This whitepaper provides an in-depth technical analysis of its physicochemical profile, synthetic methodology, and its critical role as a pharmacophoric vector in the development of targeted therapeutics, such as cyclin-dependent kinase (CDK) inhibitors[2].
Structural Architecture & Pharmacophoric Utility
The molecular architecture of 1-(ethanesulfonyl)piperidin-3-ol is defined by three synergistic components:
-
The Piperidine Core: Imparts a three-dimensional (sp³) vectorality that is increasingly favored in drug discovery to escape the "flatland" of planar aromatic rings, thereby improving solubility and reducing off-target promiscuity.
-
The Ethanesulfonyl Group: The strong electron-withdrawing nature of the sulfonyl group neutralizes the inherent basicity of the piperidine nitrogen. By converting the basic amine into a neutral sulfonamide, the molecule's physiological ionization is suppressed, significantly enhancing membrane permeability and metabolic stability.
-
The 3-Hydroxyl Group: Serves as a critical, directional hydrogen-bond donor and acceptor. In the context of kinase inhibitors, this moiety is frequently utilized to engage the solvent-exposed regions or the hinge binder pockets of the target protein[2].
Structural rationale and pharmacophoric contributions of the molecule in kinase targets.
Physicochemical Profiling & Predictive Metrics
Understanding the physicochemical parameters of this building block is essential for predicting its behavior in downstream synthetic steps and its ultimate contribution to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The data below synthesizes structural metrics derived from standard chemical informatics[1].
| Property | Value |
| Chemical Name | 1-(Ethanesulfonyl)piperidin-3-ol |
| CAS Registry Number | 1154144-30-5[1] |
| Molecular Formula | C7H15NO3S[1] |
| Molecular Weight | 193.27 g/mol [1] |
| MDL Number | MFCD12185763[1] |
| Canonical SMILES | O=S(=O)(CC)N1CCCC(O)C1[1] |
| Topological Polar Surface Area (TPSA) | ~62.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodology & Mechanistic Pathways
The synthesis of 1-(ethanesulfonyl)piperidin-3-ol relies on the selective N-sulfonylation of piperidin-3-ol. The secondary amine is significantly more nucleophilic than the secondary alcohol, allowing for chemoselective reaction without the need for transient hydroxyl protecting groups, provided the temperature and stoichiometry are strictly controlled.
Protocol: Chemoselective N-Sulfonylation of Piperidin-3-ol
Reagents Required:
-
Piperidin-3-ol hydrochloride (1.0 eq)
-
Ethanesulfonyl chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to starting material)
Step-by-Step Methodology & Causality:
-
Preparation & Solvation: Suspend piperidin-3-ol hydrochloride in anhydrous DCM under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical. The presence of water will lead to the competitive hydrolysis of the highly electrophilic ethanesulfonyl chloride into ethanesulfonic acid, depressing the yield.
-
-
Base Addition: Add DIPEA (2.5 eq) to the suspension at room temperature and stir for 15 minutes until a clear solution is obtained.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It serves a dual purpose: first, it deprotonates the piperidin-3-ol hydrochloride salt to liberate the nucleophilic free amine; second, it acts as an acid scavenger to neutralize the HCl byproduct generated during the sulfonylation, preventing the amine from re-protonating and halting the reaction.
-
-
Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add ethanesulfonyl chloride (1.05 eq) dropwise over 10 minutes.
-
Causality: The formation of the sulfonamide bond is highly exothermic. Cooling to 0 °C suppresses the kinetic energy of the system, thereby preventing the less nucleophilic 3-hydroxyl group from undergoing competitive O-sulfonylation.
-
-
Reaction Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Self-Validation Checkpoint: Before proceeding to the quench, remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The disappearance of the starting material and the emergence of a single dominant peak at m/z 194.1 [M+H]⁺ confirms reaction completion. If starting material persists, verify the pH of the mixture is >8 (indicating sufficient active base) and add an additional 0.05 eq of ethanesulfonyl chloride.
-
-
Quench and Extraction: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The mild basic quench safely neutralizes any unreacted ethanesulfonyl chloride without risking base-catalyzed degradation of the product.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes).
Workflow for the sulfonylation of piperidin-3-ol to yield the target compound.
Analytical Characterization Protocols
To ensure the structural integrity and purity of the synthesized 1-(ethanesulfonyl)piperidin-3-ol prior to its use in downstream coupling reactions (e.g., Buchwald-Hartwig aminations or SₙAr reactions to build CDK inhibitors[2]), the following analytical profile must be confirmed:
-
LC-MS (ESI+): Expected mass-to-charge ratio (m/z) of 194.1 corresponding to the [M+H]⁺ ion.
-
¹H NMR (400 MHz, CDCl₃):
-
A distinct triplet at ~1.3 ppm (3H) corresponding to the terminal methyl group of the ethyl moiety.
-
A quartet at ~2.9 ppm (2H) corresponding to the methylene protons adjacent to the sulfonyl group.
-
A broad multiplet at ~3.9 ppm (1H) corresponding to the methine proton on the piperidine ring attached to the hydroxyl group.
-
-
FT-IR Spectroscopy:
-
Strong, sharp bands at approximately 1330 cm⁻¹ and 1150 cm⁻¹, confirming the asymmetric and symmetric stretching vibrations of the SO₂ sulfonamide group.
-
A broad absorption band at ~3400 cm⁻¹, verifying the presence of the free O-H stretch.
-
References
- WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Vertex Pharmaceuticals Inc. Google Patents.
Sources
1-(ethanesulfonyl)piperidin-3-ol mechanism of action in biological assays
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(ethanesulfonyl)piperidin-3-ol in Biological Assays
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutics and clinical candidates. Its derivatives exhibit a wide array of pharmacological activities, including but not limited to enzyme inhibition, receptor modulation, and ion channel blocking.[1][2][3] The compound 1-(ethanesulfonyl)piperidin-3-ol, featuring a piperidine ring N-substituted with an ethanesulfonyl group and a hydroxyl group at the 3-position, represents a molecule with significant, yet largely unexplored, therapeutic potential. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and define the mechanism of action (MoA) of this and structurally related compounds. We will eschew a rigid, templated approach, instead focusing on a logical, causality-driven experimental cascade designed to build a robust understanding of the compound's biological activity from initial hypothesis to detailed molecular interaction.
Introduction: Deconstructing the Molecule to Predict Biological Function
The chemical architecture of 1-(ethanesulfonyl)piperidin-3-ol offers initial clues to its potential biological targets. The core piperidine ring is a prevalent motif in neuropharmacology and other therapeutic areas.[4] The sulfonamide-like linkage (in this case, an N-sulfonylpiperidine) is a well-established pharmacophore. Sulfonamides are known for a variety of biological activities, including antimicrobial effects through the mimicry of para-aminobenzoic acid (PABA) and inhibition of various enzymes.[5][6] The hydroxyl group at the 3-position introduces a potential hydrogen bond donor and acceptor, which could be critical for specific binding interactions with a biological target.
Given these structural features, we can formulate several primary hypotheses for the mechanism of action of 1-(ethanesulfonyl)piperidin-3-ol:
-
Enzyme Inhibition: The sulfonyl group is a key feature in inhibitors of matrix metalloproteinases (MMPs), cathepsins, and cholinesterases.[7]
-
Receptor Modulation: Piperidine derivatives have been identified as modulators of various receptors, including sigma receptors and metabotropic glutamate receptors.[8][9]
-
Ion Channel Modulation: Specific piperidine analogs have demonstrated inhibitory activity on ion channels, such as the I(f) channel.[3]
-
Antimicrobial Activity: The sulfonamide moiety suggests potential antibacterial or antifungal properties.[5][10][11]
This guide will now detail a systematic approach to test these hypotheses.
Phase 1: Broad-Spectrum Phenotypic and Target-Based Screening
The initial phase of investigation aims to cast a wide net to identify the most probable biological space in which 1-(ethanesulfonyl)piperidin-3-ol operates.
High-Throughput Target-Based Screening
A cost-effective initial step is to screen the compound against a broad panel of known drug targets. Commercial services offer screening against hundreds of enzymes and receptors.
Experimental Protocol: Broad-Panel Target Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(ethanesulfonyl)piperidin-3-ol in dimethyl sulfoxide (DMSO).
-
Assay Concentration: A primary screen is typically run at a single concentration, often 10 µM.
-
Target Panels: Select panels that cover a diverse range of target classes, with a focus on those implicated for related structures:
-
Kinase Panel: (e.g., a panel of 400+ human kinases)
-
GPCR Panel: (e.g., a panel of 150+ GPCRs)
-
Ion Channel Panel: (e.g., a panel of 50+ ion channels)
-
Protease Panel: (e.g., a panel of 100+ proteases, including MMPs and cathepsins)
-
Other Enzymes: Include cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A, MAO-B) based on literature for piperidine derivatives.[1][7]
-
-
Data Analysis: Identify any targets where the compound exhibits significant inhibition or activation (typically >50% at the screening concentration).
Phenotypic Screening in Relevant Cell Lines
Parallel to target-based screening, evaluating the compound's effect on cellular phenotypes can provide unbiased insights into its mechanism.
| Cell Line | Rationale | Primary Endpoint |
| A549 (Lung Carcinoma) | General cytotoxicity and anticancer potential. | Cell Viability (e.g., using a resazurin-based assay) |
| MCF-7 (Breast Carcinoma) | General cytotoxicity and anticancer potential. | Cell Viability |
| PC-3 (Prostate Carcinoma) | General cytotoxicity and anticancer potential. | Cell Viability |
| HepG2 (Hepatocellular Carcinoma) | General cytotoxicity and anticancer potential. | Cell Viability |
| HEK293 (Human Embryonic Kidney) | Assess general cytotoxicity in a non-cancerous line. | Cell Viability |
| E. coli (Gram-negative bacteria) | Antimicrobial activity. | Minimum Inhibitory Concentration (MIC) |
| S. aureus (Gram-positive bacteria) | Antimicrobial activity. | Minimum Inhibitory Concentration (MIC) |
| C. albicans (Fungus) | Antifungal activity. | Minimum Inhibitory Concentration (MIC) |
Experimental Protocol: Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 1-(ethanesulfonyl)piperidin-3-ol (e.g., from 100 µM down to 1 nM) for 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Reading: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Suspension: Prepare a standardized inoculum of the microorganism.
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate with appropriate growth media.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Phase 2: Hypothesis-Driven Mechanistic Deep Dive
Based on the results from Phase 1, we can now focus our efforts on the most promising avenues. For the purpose of this guide, let us assume that the initial screening revealed potent inhibitory activity against a specific protease, for instance, Cathepsin K, and moderate cytotoxicity against a cancer cell line.
Validating the Enzymatic Target: Cathepsin K Inhibition
The initial hit from a large panel screen must be validated through robust dose-response studies and determination of the mechanism of inhibition.
Experimental Protocol: Cathepsin K Inhibition Assay
-
Assay Principle: This is a fluorescence-based assay using a fluorogenic substrate for Cathepsin K. Cleavage of the substrate by the enzyme releases a fluorescent molecule.
-
Reagents: Human recombinant Cathepsin K, fluorogenic substrate (e.g., Z-FR-AMC), assay buffer.
-
Procedure: a. Prepare a serial dilution of 1-(ethanesulfonyl)piperidin-3-ol. b. In a 96-well plate, add the assay buffer, the compound at various concentrations, and the Cathepsin K enzyme. Incubate for 15 minutes to allow for compound-enzyme binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: a. Calculate the initial reaction velocity for each concentration of the inhibitor. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Cathepsin K Inhibition
Caption: Workflow for determining the IC50 of 1-(ethanesulfonyl)piperidin-3-ol against Cathepsin K.
Investigating the Mode of Inhibition
To understand how the compound inhibits the enzyme, it is crucial to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is achieved by performing the enzyme kinetics experiments at varying concentrations of both the substrate and the inhibitor.
Experimental Protocol: Mode of Inhibition Studies
-
Experimental Setup: Perform the Cathepsin K inhibition assay as described above, but for each inhibitor concentration, also vary the substrate concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.
Cellular Target Engagement: Confirming Cathepsin K Inhibition in a Cellular Context
Demonstrating that the compound can inhibit the target enzyme within a living cell is a critical step.
Experimental Protocol: Cellular Cathepsin K Activity Assay
-
Cell Model: Use a cell line that expresses high levels of Cathepsin K, such as RAW264.7 cells differentiated into osteoclasts.
-
Treatment: Treat the cells with varying concentrations of 1-(ethanesulfonyl)piperidin-3-ol for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Activity Measurement: Measure the Cathepsin K activity in the cell lysates using the same fluorogenic substrate as in the biochemical assay.
-
Data Analysis: Determine the cellular IC50 value.
Phase 3: Elucidating Downstream Cellular Consequences
If our compound is indeed a Cathepsin K inhibitor, it should produce cellular effects consistent with the known function of this enzyme. Cathepsin K is a key enzyme in bone resorption by osteoclasts.
Bone Resorption Assay
Experimental Protocol: In Vitro Bone Resorption Assay
-
Setup: Seed osteoclast precursor cells (e.g., RAW264.7 or bone marrow macrophages) on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates).
-
Differentiation: Differentiate the cells into mature osteoclasts using RANKL and M-CSF.
-
Treatment: Treat the mature osteoclasts with 1-(ethanesulfonyl)piperidin-3-ol at various concentrations.
-
Resorption Measurement: After several days, remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue) or by measuring the release of collagen fragments (e.g., CTX-I) into the culture medium.
-
Analysis: Quantify the area of resorption or the concentration of CTX-I to determine the effect of the compound on osteoclast function.
Signaling Pathway Analysis
Caption: Proposed mechanism of action in osteoclasts.
Investigating the Anticancer Effect: Apoptosis and Cell Cycle Analysis
The observed cytotoxicity in cancer cell lines may or may not be related to Cathepsin K inhibition. This needs to be investigated separately.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat the cancer cell line of interest (e.g., PC-3) with 1-(ethanesulfonyl)piperidin-3-ol at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Staining: Stain the cells with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat the cells as described for the apoptosis assay.
-
Fixation and Staining: Fix the cells in ethanol and stain the DNA with a fluorescent dye like Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to see if the compound induces cell cycle arrest.
Conclusion: Synthesizing a Coherent Mechanism of Action
By following this structured, multi-faceted approach, a researcher can build a comprehensive and defensible model for the mechanism of action of 1-(ethanesulfonyl)piperidin-3-ol. The journey from broad-spectrum screening to detailed biochemical and cellular assays allows for the systematic validation of initial hypotheses and the discovery of unexpected biological activities. This guide provides a robust framework for not only understanding the specific pharmacology of 1-(ethanesulfonyl)piperidin-3-ol but also for approaching the mechanistic elucidation of any novel chemical entity in a scientifically rigorous manner.
References
- EvitaChem. (n.d.). 1-(Benzenesulfonyl)piperidin-3-ol (EVT-1656045).
- Jagtap, S. J., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
- EvitaChem. (n.d.). 1-(ethanesulfonyl)-n-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide.
- Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry.
- (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.
- (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
- (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. PubMed.
- (2021). Synthesis, in vitro cytotoxicity and biological evaluation of twenty novel 1,3-benzenedisulfonyl piperazines as antiplatelet agents. PubMed.
- (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.
- (2026). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate.
- (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry.
- Cunningham, R. W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics.
- (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed.
- (2022). Bioactive Compounds in Dietary Spices and Medicinal Plants. FAO AGRIS.
- Kubota, H., et al. (2003). Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. evitachem.com [evitachem.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Safety, Synthesis, and Handling of 1-(Ethanesulfonyl)piperidin-3-ol in Oncology Drug Development
Executive Summary
1-(Ethanesulfonyl)piperidin-3-ol (Molecular Formula: C₇H₁₅NO₃S) is a specialized, high-value synthetic intermediate primarily utilized in the development of novel cyclin-dependent kinase (CDK) inhibitors[1]. As modern oncology research pivots toward highly selective kinase inhibitors to manage abnormal cell proliferation, functionalized piperidine sulfonamides have emerged as critical structural motifs[2]. Because this compound is a highly specific research intermediate, standard commercial Safety Data Sheets (SDS) are often unavailable. This whitepaper provides a comprehensive, extrapolated framework for the safe handling, physicochemical profiling, and rigorous synthesis of 1-(ethanesulfonyl)piperidin-3-ol, ensuring laboratory safety and experimental reproducibility.
PART 1: Physicochemical Profiling & Hazard Assessment
While a dedicated commercial SDS for 1-(ethanesulfonyl)piperidin-3-ol is not widely published, its hazard profile can be accurately extrapolated from its precursors—piperidin-3-ol and ethanesulfonyl chloride—and homologous aliphatic sulfonamides[3][4]. The sulfonylation of the basic piperidine nitrogen significantly reduces the compound's basicity and corrosivity compared to free piperidine[4]. However, the resulting sulfonamide retains specific irritant properties that dictate handling protocols.
Table 1: Extrapolated Physicochemical & Hazard Data
| Property / Hazard | Extrapolated Data / Classification | Mechanistic Causality |
| Molecular Weight | 193.26 g/mol | Calculated directly from the C₇H₁₅NO₃S formula. |
| Physical State | Viscous liquid or low-melting solid | Typical of low-molecular-weight aliphatic sulfonamides lacking extensive hydrogen-bonding networks[5]. |
| Solubility | Soluble in DCM, EtOAc, MeOH; slightly soluble in H₂O | The hydroxyl group provides hydrogen bonding, while the ethanesulfonyl and piperidine core confer lipophilicity. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | The sulfonamide linkage and hydroxyl group can interact with biological membranes, causing localized irritation[3]. |
| Reactivity | Stable under standard conditions | The S-N bond is highly stable; however, the hydroxyl group remains reactive toward strong electrophiles. |
PART 2: Experimental Workflows & Synthesis (A Self-Validating System)
The synthesis of 1-(ethanesulfonyl)piperidin-3-ol relies on the nucleophilic attack of the piperidin-3-ol nitrogen on the electrophilic sulfur of ethanesulfonyl chloride[3]. To ensure a self-validating workflow, this protocol integrates real-time analytical checkpoints to prevent runaway reactions and confirm yield.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of piperidin-3-ol in anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.5 equivalents of triethylamine (TEA) or aqueous Na₂CO₃[5].
-
Causality: The base acts as an HCl scavenger. Without it, the generated HCl byproduct would protonate the unreacted piperidin-3-ol, rendering it non-nucleophilic and stalling the reaction[5].
-
-
Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.
-
Causality: The sulfonylation reaction is highly exothermic. Strict thermal control prevents thermal runaway and minimizes the formation of O-sulfonylated byproducts at the hydroxyl group[6].
-
-
Reagent Introduction: Add 1.1 equivalents of ethanesulfonyl chloride dropwise over 30 minutes via a syringe pump.
-
Validation Checkpoint 1 (Reaction Monitoring): Allow the reaction to warm to room temperature. After 2 hours, sample the mixture via Thin-Layer Chromatography (TLC) or LC-MS. The complete consumption of piperidin-3-ol validates the forward progress of the reaction. Self-Correction: If unreacted amine persists, verify the pH (must be >8) to ensure sufficient base is present to drive the equilibrium.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint 2 (Structural Confirmation): Confirm the product via ¹H-NMR (presence of the ethyl group at ~1.3 ppm and ~3.0 ppm) and IR spectroscopy (strong S=O stretching bands around 1350 and 1150 cm⁻¹).
Caption: Workflow for the synthesis of 1-(ethanesulfonyl)piperidin-3-ol with integrated safety checkpoints.
PART 3: Safety Protocols & Handling Guidelines
Handling this intermediate requires stringent adherence to established laboratory safety protocols for organic sulfonamides and piperidine derivatives[4][7].
-
Engineering Controls: All synthetic steps involving ethanesulfonyl chloride must be conducted in a certified chemical fume hood[3]. Causality: This safely vents corrosive HCl gas generated during the reaction and mitigates inhalation risks associated with volatile organic solvents.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides a robust barrier against aliphatic organic solvents (like DCM) and prevents dermal absorption of the lipophilic sulfonamide[7]. Chemical safety goggles and a standard flame-retardant lab coat are mandatory to prevent ocular and dermal exposure.
-
Spill Management & Disposal: In the event of a spill, neutralize any unreacted sulfonyl chloride with a weak base (e.g., sodium bicarbonate solution). Absorb the liquid with an inert material (diatomaceous earth or sand) and dispose of it in a designated halogenated organic waste container[7]. Never use water directly on unreacted sulfonyl chlorides, as this triggers a violent exothermic hydrolysis[3].
PART 4: Downstream Application & Biological Relevance
1-(Ethanesulfonyl)piperidin-3-ol serves as a critical building block in the synthesis of advanced 2-amino-pyrimidine derivatives, such as Atirmociclib analogs[1][8]. These derivatives function as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2]. By integrating this specific sulfonamide moiety, medicinal chemists can fine-tune the steric and electronic properties of the drug, enhancing its binding affinity within the ATP-binding pocket of the kinase and improving its pharmacokinetic profile[9].
Caption: Mechanistic pathway illustrating the downstream application of the synthesized intermediate in CDK inhibition.
References
- Title: WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Source: Google Patents / WIPO URL
-
Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI (Molecules) URL: [Link]
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. carlroth.com [carlroth.com]
- 8. nordicbiosite.com [nordicbiosite.com]
- 9. thieme-connect.com [thieme-connect.com]
molecular weight and exact mass of 1-(ethanesulfonyl)piperidin-3-ol
An In-Depth Technical Guide to 1-(ethanesulfonyl)piperidin-3-ol: Physicochemical Properties, Synthesis, and Analytical Characterization
Introduction
1-(ethanesulfonyl)piperidin-3-ol is an organic compound featuring a piperidine scaffold, a key structural motif in numerous biologically active molecules and natural alkaloids.[1][2] The molecule is characterized by an ethanesulfonyl group attached to the piperidine nitrogen and a hydroxyl group at the 3-position. This combination of a sulfonamide and a secondary alcohol on a heterocyclic ring makes it a subject of interest for medicinal chemistry and drug development research. Sulfonamides are a well-established class of compounds with a wide range of biological activities.[1][3] This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(ethanesulfonyl)piperidin-3-ol, a proposed synthetic route based on established chemical principles, and the analytical techniques required for its structural verification and characterization.
Part 1: Physicochemical Properties and Structural Data
The foundational step in the study of any chemical entity is the precise determination of its structural and physical properties. These data are critical for both theoretical and experimental applications, from calculating reaction stoichiometry to interpreting mass spectrometry results.
Chemical Structure
The structure of 1-(ethanesulfonyl)piperidin-3-ol consists of a saturated six-membered heterocycle (piperidine) where the nitrogen atom is functionalized with an ethanesulfonyl group (-SO₂CH₂CH₃), and a hydroxyl group (-OH) is present on the carbon at the 3-position.
Quantitative Molecular Data
The molecular formula of 1-(ethanesulfonyl)piperidin-3-ol is C₇H₁₅NO₃S. From this, we can derive its molecular weight and exact mass, which are distinct and crucial for different scientific applications. The molecular weight is the weighted average of the masses of its constituent atoms in their natural isotopic abundances, essential for gravimetric analysis and stoichiometry. The exact mass, or monoisotopic mass, is calculated using the mass of the most abundant isotope of each element and is fundamental for high-resolution mass spectrometry (HRMS) analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₃S | Calculated |
| Molecular Weight | 193.26 g/mol | Calculated |
| Exact Mass | 193.07726 Da | Calculated |
Part 2: Synthesis and Purification
Synthetic Workflow Overview
The proposed synthesis begins with a commercially available precursor, which is first N-sulfonylated and then subsequently reduced to yield the target alcohol. This approach is efficient and avoids the need for complex protecting group chemistry.[2]
Caption: Proposed two-step synthesis of 1-(ethanesulfonyl)piperidin-3-ol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(ethanesulfonyl)piperidin-3-one
This step involves the nucleophilic attack of the secondary amine of piperidin-3-one on the electrophilic sulfur atom of ethanesulfonyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
To a stirred solution of piperidin-3-one hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add ethanesulfonyl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(ethanesulfonyl)piperidin-3-one, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Reduction to 1-(ethanesulfonyl)piperidin-3-ol
The ketone intermediate is selectively reduced to the corresponding secondary alcohol. Sodium borohydride is the reagent of choice due to its high selectivity for ketones in the presence of the sulfonamide group and its operational simplicity.
-
Dissolve the crude 1-(ethanesulfonyl)piperidin-3-one (1.0 eq) from the previous step in methanol (~0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C, followed by 1M HCl to neutralize excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification Protocol
The final crude product is purified using silica gel column chromatography to isolate the 1-(ethanesulfonyl)piperidin-3-ol.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 1-(ethanesulfonyl)piperidin-3-ol.
Part 3: Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry and spectroscopic methods provides a self-validating system for structural elucidation.
Workflow for Structural Verification
Caption: Analytical workflow for the structural confirmation of the target compound.
Expected Analytical Data
-
High-Resolution Mass Spectrometry (HRMS): Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is expected.
-
Calculated for [C₇H₁₆NO₃S]⁺: 194.08451 Da. Any experimental value should be within a small error margin (typically < 5 ppm).
-
-
¹H NMR Spectroscopy (e.g., in CDCl₃, 400 MHz): The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.
-
Ethyl group: A triplet around δ 1.3-1.4 ppm (3H, -CH₃) and a quartet around δ 3.0-3.1 ppm (2H, -SO₂CH₂-).
-
Piperidine ring: A complex series of multiplets between δ 1.5-2.2 ppm and δ 3.2-3.8 ppm for the seven ring protons. The proton on the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet around δ 3.9-4.1 ppm.
-
Hydroxyl group: A broad singlet (1H, -OH) whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-4.0 ppm.
-
-
¹³C NMR Spectroscopy (e.g., in CDCl₃, 101 MHz): The carbon spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Ethyl group: Two signals, one around δ 7-9 ppm (-CH₃) and another around δ 46-48 ppm (-SO₂CH₂-).
-
Piperidine ring: Five signals for the ring carbons, with the carbon attached to the hydroxyl group (C-3) expected to be the most downfield of the saturated carbons (approx. δ 65-70 ppm). The other carbons (C-2, C-4, C-5, C-6) would appear in the δ 20-55 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
-
O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
-
S=O stretches: Two strong absorption bands characteristic of the sulfonamide group, typically found around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[1]
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
References
-
McGill University Mass Spectral Facilities. III Spectroscopic Data. Available at: [Link]
-
Molport. 1-(ethanesulfonyl)piperidin-3-one. Available at: [Link]
-
PubChem. 1-Methanesulfonylpiperidin-4-ol. Available at: [Link]
-
precisionFDA. OSU-6162. Available at: [Link]
-
Khalid, H., et al. Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Available at: [Link]
-
ResearchGate. 1H NMR Spectroscopic Data of Compounds 1−3 a. Available at: [Link]
-
LookChem. 1-(3-ethanesulfonyl-1-methyl-3,3-diphenyl-propyl)-piperidine. Available at: [Link]
-
Molport. 1-(ethanesulfonyl)-4-[(methylamino)methyl]piperidin-4-ol. Available at: [Link]
-
PubChem. 1-Ethyl-3-piperidinol. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]
-
Wuest, M., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]
-
PubChem. 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride. Available at: [Link]
-
Nguyen, T., et al. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. Available at: [Link]
-
Journal of Al-Nahrain University. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]
-
Chen, J., et al. A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. Available at: [Link]
-
DTIC. Piperidine Synthesis. Available at: [Link]
Sources
An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of 1-(ethanesulfonyl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional conformation of small molecules is a critical determinant of their biological activity, making detailed structural analysis an indispensable component of modern drug discovery and development. The piperidine scaffold, in particular, is a prevalent feature in a multitude of pharmaceuticals, and understanding its conformational nuances is paramount for rational drug design. This guide provides a comprehensive technical overview of the methodologies required to determine the crystallographic data and analyze the 3D conformation of 1-(ethanesulfonyl)piperidin-3-ol, a representative N-sulfonylated piperidine derivative. While a public crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a detailed roadmap for researchers, outlining the necessary experimental and computational workflows. We will delve into the principles of single-crystal X-ray diffraction, from crystal growth to structure solution and refinement. Furthermore, we will explore computational methods for conformational analysis, providing a predictive framework for its behavior in solution. By leveraging data from analogous structures, this guide will illustrate the expected structural parameters and intermolecular interactions, offering a robust template for the comprehensive characterization of this and similar molecules.
Introduction: The Significance of Piperidine Conformation in Drug Design
The piperidine ring is a foundational structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which serves as a versatile three-dimensional scaffold for presenting functional groups in a precise spatial arrangement for optimal interaction with biological targets.[1][2] The conformational landscape of the piperidine ring is influenced by a delicate interplay of steric and electronic effects arising from its substituents.[2]
Key conformational aspects of piperidine derivatives that dictate their biological activity include:
-
Ring Inversion: The dynamic equilibrium between the two chair conformations.[1]
-
Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which affects the orientation of N-substituents.[1]
-
Substituent Orientation: The preference for substituents to occupy either axial or equatorial positions to minimize steric strain and optimize electronic interactions.[1]
A thorough understanding of these conformational preferences is therefore crucial for medicinal chemists and drug development professionals in the design of novel therapeutics with enhanced potency and selectivity.[1][2] This guide focuses on 1-(ethanesulfonyl)piperidin-3-ol as a case study to delineate the process of elucidating its solid-state structure and conformational behavior.
Experimental Workflow: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5][6] The workflow, from obtaining suitable crystals to final structure validation, is a meticulous process that provides unparalleled insight into molecular geometry and intermolecular interactions.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystal Growth
The primary bottleneck in SCXRD is often the growth of high-quality single crystals of sufficient size (ideally >20 µm in all dimensions).[4][6]
Protocol for Crystal Growth of Small Organic Molecules:
-
Purification: The starting material, 1-(ethanesulfonyl)piperidin-3-ol, must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. Ideal solvents are those in which the compound has moderate solubility. A solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating is often a good starting point.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature or below.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface.
-
Step 2: Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
Protocol for Data Collection:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Cryo-cooling: The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.
-
Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[6]
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffracted beam is recorded.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, and a set of unique structure factors is generated.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density and, consequently, the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure its quality and accuracy.[3]
Predicted Crystallographic Data and 3D Conformation
While experimental data for 1-(ethanesulfonyl)piperidin-3-ol is not available, we can predict its key structural features based on the known conformational preferences of piperidine rings and data from analogous structures.[1][7][8]
Expected Molecular Geometry
The piperidine ring is expected to adopt a chair conformation to minimize torsional and angular strain.[1] The substituents—the ethanesulfonyl group at the nitrogen and the hydroxyl group at the 3-position—will have a profound influence on the conformational equilibrium.
Table 1: Predicted Key Structural Parameters for 1-(ethanesulfonyl)piperidin-3-ol
| Parameter | Predicted Value Range | Rationale |
| Piperidine Ring Conformation | Chair | Minimization of steric and torsional strain.[1][2] |
| N-S Bond Length | 1.65 - 1.75 Å | Typical for N-sulfonyl bonds. |
| S-O Bond Lengths | 1.40 - 1.50 Å | Characteristic of sulfonyl groups. |
| C-O Bond Length | 1.40 - 1.45 Å | Standard single bond length for a secondary alcohol. |
| Orientation of Hydroxyl Group | Equatorial (preferred) | The hydroxyl group is a relatively small substituent and would likely prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. |
| Orientation of Ethanesulfonyl Group | Equatorial (preferred) | The bulky ethanesulfonyl group would have a strong preference for the equatorial position to minimize steric clashes with axial hydrogens on the piperidine ring. |
Predicted Intermolecular Interactions
In the solid state, the 3D packing of molecules is governed by intermolecular interactions. For 1-(ethanesulfonyl)piperidin-3-ol, the following interactions are anticipated:
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and it will likely form hydrogen bonds with the oxygen atoms of the sulfonyl group or the nitrogen of a neighboring piperidine ring. This is a common and strong interaction that significantly influences crystal packing.
-
Dipole-Dipole Interactions: The polar sulfonyl group will contribute to significant dipole-dipole interactions, further stabilizing the crystal lattice.
-
van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.
Figure 2: A schematic representation of a potential intermolecular hydrogen bond between two molecules of 1-(ethanesulfonyl)piperidin-3-ol.
Computational Conformational Analysis
In addition to experimental methods, computational modeling provides valuable insights into the conformational preferences of molecules in different environments.[2][9]
Protocol for Computational Conformational Analysis:
-
Structure Generation: A 3D model of 1-(ethanesulfonyl)piperidin-3-ol is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This involves rotating all rotatable bonds to explore the potential energy surface.
-
Energy Minimization: Each identified conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method (e.g., DFT).[7][9] This optimizes the geometry of each conformer.
-
Relative Energy Calculation: The relative energies of the minimized conformers are calculated to determine their populations at a given temperature. The most stable conformer will have the lowest energy.
-
Solvent Effects: The calculations can be performed in the gas phase or with the inclusion of a solvent model (e.g., a polarizable continuum model) to simulate the solution-phase behavior.[7]
This computational analysis can predict the most likely conformation in solution, which may differ from the solid-state structure due to the absence of crystal packing forces.
Conclusion
The detailed structural characterization of 1-(ethanesulfonyl)piperidin-3-ol is a critical step in understanding its potential as a pharmacologically active agent. This guide has provided a comprehensive framework for achieving this through a combination of experimental and computational approaches. While the specific crystallographic data for this molecule remains to be determined, the protocols and predictive analyses presented here offer a clear and actionable path for its elucidation. The application of single-crystal X-ray diffraction will unambiguously determine its solid-state conformation and intermolecular interactions, while computational modeling will provide a deeper understanding of its dynamic behavior in solution. The insights gained from such studies are invaluable for the rational design and optimization of next-generation therapeutics based on the versatile piperidine scaffold.
References
-
Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Scribd. [Link][9]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link][7]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link][8]
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link][3]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link][4]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eas.org [eas.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. excillum.com [excillum.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Preliminary In Vitro Toxicity Screening of 1-(ethanesulfonyl)piperidin-3-ol: A Technical Guide
Introduction: The Imperative of Early Toxicity Assessment in Drug Discovery
The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing during preclinical and clinical development due to unforeseen toxicity.[1][2] The early identification and characterization of potential toxic liabilities are therefore paramount to de-risk drug development programs, conserve resources, and ultimately ensure patient safety. This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 1-(ethanesulfonyl)piperidin-3-ol, a novel piperidine derivative.
The strategic selection of a battery of robust and predictive in vitro assays allows for the early profiling of a compound's potential for general cytotoxicity, as well as organ-specific toxicities such as hepatotoxicity, cardiotoxicity, and neurotoxicity.[3][4] This proactive approach enables medicinal chemists and project teams to make informed decisions, prioritize candidates with favorable safety profiles, and guide lead optimization efforts to mitigate identified risks. While no public data exists for a compound with the designation 1-(ethanesulfonyl)piperidin-3-ol, this guide outlines a representative preliminary toxicity screening workflow based on established toxicological methodologies.[1]
This document is structured to provide not just procedural details, but also the scientific rationale behind the chosen assays and experimental designs, empowering researchers to critically evaluate the generated data and its implications for the continued development of 1-(ethanesulfonyl)piperidin-3-ol.
Part 1: General Cytotoxicity Assessment
The foundational step in any toxicity screening cascade is the assessment of general cytotoxicity. This provides a baseline understanding of the concentration at which a compound elicits overt cellular damage and is crucial for determining the appropriate concentration ranges for more specific and mechanistic assays.
Rationale for Cytotoxicity Profiling
The primary objective of in vitro cytotoxicity assays is to determine the concentration of a compound that reduces cell viability by 50% (IC50).[5] This is typically achieved by exposing various cell lines, representing different tissues, to a range of compound concentrations. A broad cytotoxicity screen using both cancerous and non-cancerous cell lines can also provide an early indication of a compound's therapeutic index.[6] For 1-(ethanesulfonyl)piperidin-3-ol, we will employ the widely used MTT assay.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed human cell lines such as HepG2 (liver), HEK293 (kidney), MCF-7 (breast cancer), and A549 (lung cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of 1-(ethanesulfonyl)piperidin-3-ol in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level known to be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for a standard duration, typically 24 or 48 hours, at 37°C and 5% CO2.[6]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for a further 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Data Presentation: Example Cytotoxicity Data
The results of the cytotoxicity assessment should be summarized in a clear and concise table.
| Cell Line | Tissue of Origin | IC50 (µM) of 1-(ethanesulfonyl)piperidin-3-ol |
| HepG2 | Liver | Data to be determined |
| HEK293 | Kidney | Data to be determined |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
Visualizing the Cytotoxicity Workflow
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Part 2: Organ-Specific Toxicity Assessment
Following the initial cytotoxicity screen, it is crucial to investigate the potential for organ-specific toxicities, as drug-induced organ injury is a major cause of compound attrition.[7][8]
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is therefore particularly susceptible to drug-induced injury (DILI).[7] In vitro models using liver-derived cells are essential for the early identification of potential hepatotoxicants.
The human hepatoma cell line, HepG2, is a widely used and well-characterized model for in vitro hepatotoxicity studies.[9] While primary human hepatocytes are considered the gold standard, HepG2 cells offer advantages in terms of availability, stability, and ease of use for screening purposes.[10] It is important to acknowledge that HepG2 cells have lower metabolic activity compared to primary hepatocytes, which may limit the detection of toxicity mediated by reactive metabolites.[11]
High-content analysis (HCA) allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's hepatotoxic potential.[9]
-
Cell Culture and Treatment:
-
Staining and Imaging:
-
Following treatment, stain the cells with a panel of fluorescent dyes to assess various toxicity endpoints. A common panel includes:
-
Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.
-
MitoTracker Red CMXRos: To measure mitochondrial membrane potential, an indicator of mitochondrial health.
-
Fluo-4 AM: To measure intracellular calcium levels, as dysregulation is a common mechanism of toxicity.
-
BODIPY 493/503: To detect lipid accumulation (steatosis).
-
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Image analysis software is used to quantify the fluorescence intensity and morphological features of individual cells.
-
The data is analyzed to determine the concentration-dependent effects of the compound on each parameter.
-
Caption: High-content analysis workflow for in vitro hepatotoxicity assessment.
Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a leading cause of drug withdrawal from the market.[8][12] A key concern is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[13][14]
The hERG channel plays a critical role in the repolarization phase of the cardiac action potential.[14] Inhibition of this channel is a major risk factor for drug-induced Long QT Syndrome.[14] Therefore, assessing the inhibitory potential of 1-(ethanesulfonyl)piperidin-3-ol on the hERG channel is a crucial early safety screen.
Automated patch-clamp systems provide a higher throughput method for assessing ion channel function compared to traditional manual patch-clamp.
-
Cell Line:
-
Use a stable mammalian cell line (e.g., CHO or HEK293) engineered to express the hERG potassium channel.[14]
-
-
Compound Application:
-
Cells are captured on a planar patch-clamp chip.
-
A stable baseline hERG current is established.
-
1-(ethanesulfonyl)piperidin-3-ol is applied at multiple concentrations.
-
-
Electrophysiological Recording:
-
The hERG channel current is recorded before and after the application of the test compound.
-
A specific voltage protocol is used to elicit the characteristic hERG current.
-
-
Data Analysis:
-
The percentage of hERG current inhibition is calculated for each concentration of the compound.
-
An IC50 value is determined by fitting the concentration-response data to a suitable equation.
-
| Assay | Endpoint | IC50 (µM) of 1-(ethanesulfonyl)piperidin-3-ol |
| hERG Patch-Clamp | % Inhibition | Data to be determined |
Neurotoxicity Assessment
Assessing the potential for a new chemical entity to adversely affect the nervous system is another critical component of early safety screening.
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity studies.[15][16] These cells can be differentiated to exhibit a more neuron-like phenotype, making them suitable for assessing effects on neuronal health and function.[15][17]
Neurite outgrowth is a sensitive endpoint for detecting potential developmental neurotoxicity and general neurotoxic effects.
-
Cell Differentiation:
-
Culture SH-SY5Y cells in a low-serum medium containing a differentiating agent, such as retinoic acid, for several days to induce a neuron-like phenotype.[17]
-
-
Compound Treatment:
-
Expose the differentiated cells to a range of non-cytotoxic concentrations of 1-(ethanesulfonyl)piperidin-3-ol.
-
-
Imaging and Analysis:
-
After a defined treatment period (e.g., 48-72 hours), fix and stain the cells to visualize neurons and their neurites (e.g., using an antibody against β-III tubulin).
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify parameters of neurite outgrowth, such as the number of neurites per cell, total neurite length, and number of branch points.
-
-
Data Interpretation:
-
A significant reduction in neurite outgrowth in the absence of general cytotoxicity may indicate a specific neurotoxic liability.
-
Caption: Logic diagram for assessing specific neurotoxicity.
Conclusion and Forward Look
This technical guide has outlined a robust and multi-faceted approach for the preliminary in vitro toxicity screening of 1-(ethanesulfonyl)piperidin-3-ol. The described assays, covering general cytotoxicity, hepatotoxicity, cardiotoxicity, and neurotoxicity, will generate a critical dataset to inform the early risk assessment of this novel compound. The results from this screening cascade will be instrumental in guiding the subsequent steps of the drug discovery and development process, including lead optimization and the design of more definitive preclinical toxicology studies.[18][19] A thorough understanding of a compound's in vitro toxicity profile is an indispensable component of modern, efficient, and ethically responsible drug development.
References
-
Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
- Xu, J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 135-144.
-
National Center for Biotechnology Information. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Retrieved from [Link]
-
National Toxicology Program (NTP) - NIH. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches. Retrieved from [Link]
-
ScienceDirect. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]
-
MDPI. (2024, June 5). Comparison of in vitro models for drug-induced liver injury assessment. Retrieved from [Link]
-
vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Retrieved from [Link]
-
DiVA portal. (n.d.). In vitro and in silico approach methods for developmental neurotoxicity assessment. Retrieved from [Link]
-
PubMed. (2021, August 20). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Retrieved from [Link]
-
MDPI. (2022, March 7). In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress. Retrieved from [Link]
-
MDPI. (2022, March 10). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro evaluation results with SH-SY5Y cell line. (A) LIVE/DEAD assay.... Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
ScienceDirect. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. kosheeka.com [kosheeka.com]
- 4. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 12. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. protocols.io [protocols.io]
- 15. diva-portal.org [diva-portal.org]
- 16. mdpi.com [mdpi.com]
- 17. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vivoscience.de [vivoscience.de]
- 19. fda.gov [fda.gov]
Pharmacokinetic Profiling of 1-(Ethanesulfonyl)piperidin-3-ol Chemical Scaffolds: A Technical Guide
Executive Summary
The 1-(ethanesulfonyl)piperidin-3-ol moiety has emerged as a privileged structural scaffold in modern medicinal chemistry. By balancing sp3-rich three-dimensionality with precise physicochemical tuning, this scaffold is increasingly utilized in the design of highly selective cyclin-dependent kinase (CDK) inhibitors[1] and sustained in vivo degraders of oncogenic targets such as BCL6[2]. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) profiling of this scaffold, detailing the mechanistic rationale behind its structural design, its metabolic clearance pathways, and the self-validating experimental protocols required for its rigorous preclinical evaluation.
Mechanistic Rationale: Physicochemical Tuning and Target Engagement
The architectural design of the 1-(ethanesulfonyl)piperidin-3-ol scaffold is driven by a deliberate attempt to optimize both pharmacodynamics (PD) and pharmacokinetics (PK):
-
The Piperidin-3-ol Core: The saturated piperidine ring provides essential sp3 character, reducing molecular flatness and improving aqueous solubility compared to planar aromatic analogs. The 3-hydroxyl group acts as a critical hydrogen bond donor/acceptor vector. In BCL6 degraders and CDK inhibitors, this hydroxyl group frequently engages solvent-exposed pockets or kinase hinge regions to drive high-affinity binding[2].
-
The Ethanesulfonyl Modification: Unsubstituted basic piperidines often suffer from high unbound clearance, lysosomal trapping, and severe off-target cardiotoxicity. The strategic installation of the ethanesulfonyl group at the N1 position exerts a strong electron-withdrawing effect (-I effect). This drastically lowers the pKa of the piperidine nitrogen, effectively neutralizing its basicity.
Mitigating hERG Cardiotoxicity
The human ether-a-go-go-related gene (hERG) potassium channel is a primary anti-target in drug development. The classic hERG pharmacophore requires a protonated, basic amine to interact with aromatic residues (Tyr652, Phe656) within the channel pore[3]. By converting the basic amine into a neutral sulfonamide, the 1-(ethanesulfonyl)piperidin-3-ol scaffold dismantles this pharmacophore, widening the therapeutic window and preventing QT interval prolongation[3].
Quantitative Data: Physicochemical Shifts
The causality of these structural modifications is best illustrated by the resulting shifts in physicochemical and PK parameters, summarized below.
Table 1: Comparative Physicochemical and PK Profiling Data
| Parameter | Unsubstituted Piperidin-3-ol Scaffold | 1-(Ethanesulfonyl)piperidin-3-ol Scaffold | Causality / Impact |
| Nitrogen pKa | ~9.5 (Highly Basic) | < 2.0 (Neutralized) | Prevents lysosomal trapping; increases fraction of unionized drug at pH 7.4. |
| LogD (pH 7.4) | ~0.5 (Hydrophilic) | ~1.8 (Optimal Lipophilicity) | Enhances passive transcellular membrane permeability. |
| hERG IC50 | < 1 µM (High Risk) | > 30 µM (Low Risk) | Neutral nitrogen evades the hERG inner pore binding motif. |
| Primary Clearance | CYP450 (N-dealkylation) | UGT (O-glucuronidation) | Sulfonamide blocks N-oxidation; shifts metabolism to Phase II pathways. |
| Oral Bioavailability | ~15% (High First-Pass) | > 45% (Improved Exposure) | Reduced hepatic extraction ratio leads to higher systemic exposure. |
Metabolic Stability & Clearance Pathways
While the ethanesulfonyl group protects the N1 position from Cytochrome P450 (CYP450)-mediated N-dealkylation, the 3-hydroxyl group introduces a specific Phase II metabolic liability. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly conjugate the secondary alcohol with glucuronic acid. This forms a highly polar O-glucuronide metabolite, which is efficiently cleared via renal and biliary excretion[2]. Understanding this pathway is critical, as excessive glucuronidation can prematurely terminate in vivo target engagement.
Fig 1. Primary metabolic clearance pathways of the 1-(ethanesulfonyl)piperidin-3-ol scaffold.
Self-Validating Experimental Protocols
To accurately profile the PK of this scaffold, researchers must employ methodologies that account for both Phase I and Phase II metabolism, ensuring no false-positive stability results.
Protocol 1: In Vitro Microsomal & Hepatocyte Stability Assay
Because the primary clearance mechanism is UGT-mediated glucuronidation, standard CYP450 microsomal assays will artificially overestimate the half-life of this scaffold. This protocol utilizes a self-validating system to ensure UGT activity is accurately captured.
-
Incubation Preparation: Aliquot human or rat liver microsomes (0.5 mg/mL final protein concentration) into a 96-well plate.
-
Pore Formation (Critical Step): Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: UGT enzymes are sequestered on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site, preventing false-negative stability readings.
-
Cofactor Addition: Add NADPH (1 mM) to initiate CYP450 metabolism and UDPGA (2 mM) to initiate UGT metabolism. Pre-warm to 37°C.
-
Reaction Initiation & Quenching: Spike in the 1-(ethanesulfonyl)piperidin-3-ol compound (1 µM final). At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Acetonitrile is selected over liquid-liquid extraction to ensure the complete precipitation of proteins and the quantitative recovery of the highly polar O-glucuronide metabolites.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent)
To determine the absolute oral bioavailability (%F) and systemic clearance, a crossover or parallel IV/PO study is required.
-
Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Solutol HS15 is a non-ionic surfactant that forms micelles, keeping the moderately lipophilic scaffold in solution without triggering the severe histamine release often associated with Cremophor EL in rodents.
-
Dosing: Administer via intravenous tail vein injection (IV, 1 mg/kg) and oral gavage (PO, 5 mg/kg) to male Sprague-Dawley rats (n=3 per group).
-
Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Extraction: Centrifuge blood immediately at 4°C to isolate plasma. Extract using the protein precipitation method described in Protocol 1.
-
Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) to determine Area Under the Curve (AUC), Volume of Distribution (Vd), and Half-life (t1/2).
Fig 2. Self-validating in vivo pharmacokinetic profiling workflow for rodent models.
Conclusion
The 1-(ethanesulfonyl)piperidin-3-ol scaffold represents a masterclass in physicochemical tuning. By leveraging the ethanesulfonyl group to neutralize amine basicity, drug developers can successfully bypass hERG liabilities and improve membrane permeability, while utilizing the 3-hydroxyl group to maintain high-affinity target engagement. Rigorous, mechanism-aware PK profiling—particularly accounting for UGT-mediated glucuronidation—is essential to translate these molecules from in vitro probes to sustained in vivo therapeutics.
References
- Title: 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors (WO2019207463A1)
- Source: Journal of Medicinal Chemistry (ACS Publications, 2022)
- Source: Journal of Chemical Information and Modeling (ACS Publications, 2006)
Sources
Application Note: 1-(Ethanesulfonyl)piperidin-3-ol as a Privileged Building Block in Medicinal Chemistry
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Content Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Rationale
In modern fragment-based drug discovery (FBDD) and lead optimization, the transition from flat, two-dimensional aromatic rings to sp³-hybridized, three-dimensional scaffolds is a critical strategy for improving target selectivity and pharmacokinetic profiles[1]. 1-(Ethanesulfonyl)piperidin-3-ol represents a highly versatile, privileged building block that perfectly aligns with this paradigm.
As a Senior Application Scientist, I have observed that this specific scaffold provides three distinct structural advantages:
-
The Piperidine Core: Imparts critical 3D shape and conformational control, allowing for precise vector projection of substituents into complex protein binding pockets [2].
-
The Ethanesulfonyl Moiety: Sulfonamides are exceptionally stable to enzymatic hydrolysis compared to their amide counterparts. They act as powerful hydrogen bond acceptors and improve the metabolic stability of the parent drug [3].
-
The 3-Hydroxyl Group: Serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor (HBD) for target engagement (e.g., kinase hinge regions). Chemically, it provides a functional handle for late-stage diversification via Mitsunobu inversion, oxidation, or cross-coupling [4].
Physicochemical Profiling
To understand why 1-(ethanesulfonyl)piperidin-3-ol is highly valued in lead generation, we must analyze its physicochemical parameters. The data below illustrates its ideal "rule-of-three" compliant fragment profile, ensuring high ligand efficiency (LE) when incorporated into larger pharmacophores.
| Property | Value | Rationale in Drug Design |
| Molecular Weight | 193.26 g/mol | Highly fragment-like (MW < 300), allowing room for late-stage functionalization without exceeding Lipinski's limits. |
| cLogP | ~0.5 - 1.0 | Favorable lipophilicity balance, ensuring both aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 62.8 Ų | Optimal for cellular permeability; well below the 90 Ų threshold often required for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 | The 3-OH acts as a targeted donor, minimizing desolvation penalties during protein binding. |
| Hydrogen Bond Acceptors (HBA) | 3 | The sulfonyl oxygens and hydroxyl oxygen provide multiple interaction vectors for target engagement. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon binding to the target receptor. |
Medicinal Chemistry Applications: Kinase Inhibition
One of the most prominent applications of 1-(ethanesulfonyl)piperidin-3-ol is its use as a core scaffold in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors , which are critical targets in oncology. Recent patent literature highlights the incorporation of this building block into 2-amino-pyrimidine derivatives to selectively inhibit CDK4/6 pathways [4].
In these architectures, the piperidine ring anchors the molecule, the 3-hydroxyl group engages the ATP-binding pocket's hinge region via hydrogen bonding, and the ethanesulfonyl group projects into the solvent-exposed region to enhance solubility and prevent off-target kinase binding.
Mechanism of action for CDK inhibitors utilizing the piperidine sulfonamide scaffold.
Experimental Workflows & Protocols
The following protocols outline the synthesis of the building block and its subsequent late-stage functionalization.
Synthetic workflow and late-stage functionalization of 1-(ethanesulfonyl)piperidin-3-ol.
Protocol 1: Synthesis of 1-(Ethanesulfonyl)piperidin-3-ol
This protocol describes the chemoselective N-sulfonylation of piperidin-3-ol.
Step-by-Step Methodology:
-
Preparation: Suspend piperidin-3-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) to the suspension and stir for 10 minutes.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add ethanesulfonyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.
Expertise & Causality: DIPEA is explicitly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride. The strict 0 °C temperature control during addition is critical to suppress competitive O-sulfonylation at the 3-hydroxyl position, ensuring absolute chemoselectivity for the secondary amine [5].
Self-Validating System:
-
TLC: Use a Ninhydrin stain. The disappearance of the primary/secondary amine starting material (which stains dark purple/red) validates complete conversion.
-
LC-MS: Analyze the crude mixture (ESI+). A distinct [M+H]⁺ peak at m/z 194.1 confirms the formation of the mono-sulfonylated product.
Protocol 2: Late-Stage Functionalization via Mitsunobu Inversion
When specific stereochemistry (e.g., converting an (R)-isomer to an (S)-isomer) is required for optimal receptor binding, the 3-hydroxyl group is subjected to a Mitsunobu reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(ethanesulfonyl)piperidin-3-ol (1.0 equiv) and an acidic nucleophile (e.g., a phenol derivative, 1.2 equiv) in anhydrous Tetrahydrofuran (THF, 0.1 M).
-
Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.5 equiv) and cool the mixture to 0 °C.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. The solution may turn transiently yellow as the betaine intermediate forms.
-
Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.
-
Workup & Purification: Concentrate the mixture and purify via reverse-phase preparative HPLC to separate the product from the triphenylphosphine oxide byproduct.
Expertise & Causality: The Mitsunobu reaction is selected because it guarantees a clean Sₙ2 displacement, resulting in a complete Walden inversion of the C3 stereocenter. DIAD is utilized instead of DEAD (Diethyl azodicarboxylate) due to its superior safety profile (lower explosivity) and slightly better solubility of its hydrazine byproduct during purification.
Self-Validating System:
-
Chiral HPLC: Run the purified product against a racemic standard. An enantiomeric excess (ee) of >98% validates the stereospecificity of the inversion.
-
¹H NMR Analysis: Examine the coupling constants (J-values) of the C3 proton. A shift from a large J-value (axial-axial coupling) to a smaller J-value (equatorial-axial coupling), or vice versa, provides definitive structural proof of the stereochemical inversion.
References
- Vertex Pharmaceuticals. (2019). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Google Patents.
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. URL:[Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. URL:[Link]
-
MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. URL:[Link]
-
PMC. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Process Development and Scale-Up Protocol for 1-(Ethanesulfonyl)piperidin-3-ol
Executive Summary
1-(Ethanesulfonyl)piperidin-3-ol is a critical sulfonamide building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably including cyclin-dependent kinase (CDK) inhibitors and benzimidazole derivatives[1]. While medicinal chemistry routes often rely on dichloromethane (DCM) as a solvent for sulfonylation reactions, scaling up this process requires a transition to safer, more environmentally benign, and operationally efficient conditions.
This application note details a robust, scalable protocol for the synthesis of 1-(ethanesulfonyl)piperidin-3-ol, transitioning from a discovery-scale methodology to a 1-kilogram pilot-scale process. The protocol emphasizes thermodynamic control, phase-separation efficiency, and self-validating in-process controls (IPCs).
Process Chemistry & Causality
The Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the secondary amine of piperidin-3-ol on the electrophilic sulfur atom of ethanesulfonyl chloride. The reaction generates one equivalent of hydrogen chloride (HCl), which must be scavenged to prevent the protonation of the unreacted piperidin-3-ol starting material, which would otherwise stall the reaction.
Scale-Up Modifications & Rationale
-
Solvent Selection (DCM to 2-MeTHF): Discovery routes typically use DCM. For scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is selected. 2-MeTHF is a biorenewable solvent that offers superior phase separation during aqueous workup compared to THF or DCM, significantly reducing batch cycle times and emulsion risks.
-
Base Selection (DIPEA over TEA): While Triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) is preferred at scale. DIPEA is less nucleophilic, reducing the risk of competing side reactions with the highly reactive ethanesulfonyl chloride, and its hydrochloride salt exhibits highly predictable solubility profiles during the aqueous wash phases.
-
Thermodynamic Control: Sulfonylation is highly exothermic. At a 1 kg scale, the addition of ethanesulfonyl chloride must be strictly dose-controlled. The reaction mass is maintained at 0–5 °C during addition to prevent thermal runaway and minimize the formation of dimeric or O-sulfonylated byproducts.
Process Workflow Visualization
Workflow for the scalable synthesis of 1-(ethanesulfonyl)piperidin-3-ol.
Quantitative Data: Stoichiometry & Reagent Table
The following table outlines the stoichiometric requirements for a 1.0 kg input of piperidin-3-ol.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Piperidin-3-ol | 101.15 | 1.00 | 1.00 kg | Limiting Reagent |
| Ethanesulfonyl chloride | 128.58 | 1.05 | 1.33 kg | Electrophile |
| DIPEA | 129.24 | 1.20 | 1.53 kg | Acid Scavenger |
| 2-MeTHF | 86.13 | N/A | 10.0 L | Reaction Solvent |
| 1M HCl (aq) | 36.46 | N/A | 5.0 L | Workup (Wash 1) |
| Brine (Sat. NaCl) | 58.44 | N/A | 3.0 L | Workup (Wash 2) |
Detailed Experimental Protocol (1 kg Scale)
Phase 1: Reactor Preparation and Inerting
-
Ensure the 20 L jacketed glass reactor is clean, dry, and purged with Nitrogen (N2) for 15 minutes to displace atmospheric moisture. Moisture reacts competitively with ethanesulfonyl chloride to form ethanesulfonic acid.
-
Set the reactor jacket temperature to 20 °C.
Phase 2: Reagent Charging
-
Charge 10.0 L of 2-MeTHF into the reactor.
-
Charge 1.00 kg (9.88 mol) of piperidin-3-ol into the reactor. Initiate overhead stirring at 150 RPM until the solid is fully dissolved.
-
Charge 1.53 kg (11.86 mol) of DIPEA into the reactor.
Phase 3: Controlled Sulfonylation
-
Adjust the reactor jacket temperature to cool the internal reaction mass to 0–5 °C.
-
Load 1.33 kg (10.37 mol) of ethanesulfonyl chloride into a pressure-equalizing dropping funnel or dosing pump.
-
Critical Step: Begin the dropwise addition of ethanesulfonyl chloride. Monitor the internal temperature continuously. Adjust the dosing rate to ensure the internal temperature does not exceed 10 °C. Causality: Exceeding this temperature increases the kinetic rate of O-sulfonylation (esterification of the hydroxyl group).
-
Once addition is complete, maintain the reaction at 5 °C for 30 minutes, then adjust the jacket to warm the reaction mass to 20 °C.
-
Stir at 20 °C for 2 hours.
-
In-Process Control (IPC): Withdraw a 1 mL sample, quench with water, extract with organic solvent, and analyze via HPLC. The reaction is considered complete when piperidin-3-ol is ≤ 1.0% relative to the product.
Phase 4: Quench and Workup
-
Cool the reaction mass to 10 °C.
-
Slowly charge 5.0 L of 1M aqueous HCl to the reactor to quench any residual ethanesulfonyl chloride and neutralize excess DIPEA. Stir vigorously for 15 minutes.
-
Stop stirring and allow the phases to separate for 20 minutes. The 2-MeTHF (organic) layer will be the top phase.
-
Drain the lower aqueous layer (containing DIPEA-HCl salts).
-
Charge 3.0 L of saturated aqueous NaCl (brine) to the organic phase. Stir for 10 minutes, allow to settle, and separate the phases.
Phase 5: Isolation
-
Transfer the organic phase to a rotary evaporator or distillation apparatus.
-
Concentrate the solution under reduced pressure (approx. 150 mbar) at 40 °C until a thick oil or slurry is obtained.
-
Optional: If a solid crystalline product is required, the crude oil can be triturated with heptane (approx. 3 L), stirred for 2 hours at 0 °C, filtered, and dried under vacuum at 35 °C to constant weight.
References
- Vertex Pharmaceuticals Incorporated. (2019). 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors (Patent No. WO2019207463A1).
Sources
Advanced Cross-Coupling Strategies for Secondary Alcohols: A Protocol Guide for 1-(Ethanesulfonyl)piperidin-3-ol
Executive Summary
1-(Ethanesulfonyl)piperidin-3-ol is a highly valuable aliphatic nucleophile frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics 1. The presence of the electron-withdrawing ethanesulfonyl group deactivates the piperidine nitrogen, rendering the secondary hydroxyl group at the C3 position the exclusive site for functionalization.
Historically, forming C(sp2)–O(sp3) bonds utilizing secondary alcohols has been a bottleneck in drug discovery. Transition-metal-catalyzed etherifications of secondary alcohols are plagued by steric hindrance and the high propensity for β-hydride elimination, which generates undesired ketone byproducts and reduced arenes. This application note synthesizes recent catalytic breakthroughs to provide three field-proven, self-validating methodologies for coupling 1-(ethanesulfonyl)piperidin-3-ol: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Etherification, and Metallaphotoredox (Ni/Ir) Dual Catalysis.
Mechanistic Rationale & Pathway Divergence
The selection of the coupling methodology is dictated by the electronic and steric nature of the electrophilic partner.
-
Nucleophilic Aromatic Substitution (SNAr): For highly electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines, fluorobenzimidazoles), SNAr is the most atom-economical approach 1. Deprotonation by a strong base forms a highly nucleophilic alkoxide that attacks the electron-poor ring, forming a stable Meisenheimer complex before halide elimination.
-
Palladium-Catalyzed Etherification: For unactivated or sterically hindered aryl halides, Pd-catalysis is required. The primary failure mode is β-hydride elimination from the intermediate Pd(II)-alkoxide. To circumvent this, bulky, electron-rich biaryl phosphine ligands (such as t-BuBrettPhos or the L2 ligand) are employed. The extreme steric bulk of these ligands forces the aryl and alkoxide groups into close proximity, accelerating reductive elimination to outcompete β-hydride elimination 2.
-
Metallaphotoredox (Ni/Ir) Catalysis: For highly sensitive substrates that degrade under harsh basic or thermal conditions, visible-light photoredox catalysis offers a room-temperature alternative. Excitation of a photocatalyst facilitates a Ni(I)/Ni(III) catalytic cycle. The high-valent Ni(III) intermediate undergoes extremely rapid reductive elimination, effectively bypassing thermal decomposition pathways 3.
Caption: Divergent cross-coupling pathways for 1-(ethanesulfonyl)piperidin-3-ol based on electrophile electronics.
Comparative Condition Screening
The following table summarizes the optimized parameters for each reaction class, allowing for rapid condition selection based on substrate tolerance.
| Parameter | SNAr (Electron-Poor) | Pd-Catalysis (Unactivated) | Ni-Photoredox (Mild/Sensitive) |
| Electrophile Scope | Pyrimidines, Triazines, Fluorobenzenes | Aryl Chlorides, Aryl Bromides | Aryl Bromides, Aryl Iodides |
| Catalyst System | None | Pd(OAc)₂ (2-5 mol%) + L2 Ligand | NiCl₂(dtbbpy) + Ir(dF-CF₃-ppy)₂ |
| Base | NaH or Cs₂CO₃ (1.5-2.0 eq) | NaOtBu (1.5 eq) | Quinuclidine (1.5 eq) |
| Solvent | DMF or DMSO | THF or Toluene | Acetonitrile |
| Temperature | 0 °C to 100 °C | 40 °C to 80 °C | Room Temperature (25 °C) |
| Alcohol Excess | 1.0 – 1.1 equivalents | 1.2 equivalents | 2.0 – 4.0 equivalents |
| Typical Yields | 75% – 95% | 60% – 85% | 65% – 90% |
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Etherification
Designed for unactivated aryl chlorides and bromides.
Causality Note: Sodium tert-butoxide (NaOtBu) is selected over weaker bases to ensure complete, irreversible deprotonation of the secondary alcohol, which is critical for rapid transmetalation to the Pd(II) center. The L2 ligand is explicitly chosen because its biaryl backbone prevents the formation of inactive Pd-dimers, while its steric bulk accelerates reductive elimination 2.
-
Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), L2 Ligand (10.5 mg, 0.025 mmol, 5 mol%), NaOtBu (72 mg, 0.75 mmol, 1.5 eq), and the Aryl Chloride (0.50 mmol, 1.0 eq).
-
Solvent & Nucleophile Addition: Add 1-(ethanesulfonyl)piperidin-3-ol (116 mg, 0.60 mmol, 1.2 eq) dissolved in anhydrous THF (2.5 mL).
-
Degassing: Seal the tube with a Teflon screw cap. Remove from the glovebox and subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen (O₂ rapidly oxidizes the electron-rich phosphine ligand).
-
Reaction: Stir the mixture at 40 °C (for electron-deficient/neutral aryl chlorides) or 80 °C (for electron-rich aryl chlorides) for 16 hours.
-
Self-Validation & QC Checkpoint: Analyze an aliquot via GC-MS or LC-MS. The reaction is successful if the ratio of the desired ether to the reduced arene byproduct (Ar-H) is >10:1. If Ar-H is prominent, verify solvent anhydrousness and oxygen exclusion.
Protocol B: Visible-Light Photoredox/Nickel Dual Catalysis
Designed for substrates containing base-sensitive or thermally labile functional groups.
Causality Note: A soluble amine base (quinuclidine) is used instead of inorganic salts to avoid heterogeneous mixtures that scatter the incident LED light. The use of excess alcohol (2.0 to 4.0 equiv) has been spectroscopically proven to optimize the formation of the solvent-bound Ni catalyst, maximizing the efficiency of the Metal-to-Ligand Charge Transfer (MLCT) transition at 380-395 nm 3.
-
Preparation: To a 2-dram clear glass vial equipped with a stir bar, add NiCl₂(dtbbpy) (8.6 mg, 0.025 mmol, 5 mol%), Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (5.6 mg, 0.005 mmol, 1 mol%), Aryl Bromide (0.50 mmol, 1.0 eq), and Quinuclidine (83 mg, 0.75 mmol, 1.5 eq).
-
Solvent & Nucleophile Addition: Add 1-(ethanesulfonyl)piperidin-3-ol (193 mg, 1.00 mmol, 2.0 eq) dissolved in anhydrous Acetonitrile (5.0 mL).
-
Degassing: Seal the vial with a PTFE-lined septum cap. Sparge the solution with argon gas for 15 minutes via a submerged needle, with a vent needle in the headspace.
-
Reaction: Irradiate the vial using a 390-395 nm LED lamp (e.g., Kessil PR160L) at room temperature for 24 hours. Maintain a cooling fan to ensure the reaction does not exceed 25 °C.
-
Self-Validation & QC Checkpoint: Visual confirmation is immediate; upon irradiation, the solution should transition from a pale green (NiII) to a deep red/brown, indicating the successful generation of the active paramagnetic Ni(I)/Ni(III) catalytic species.
Protocol C: Base-Mediated SNAr
Designed for highly electron-deficient heteroaryl halides.
Causality Note: NaH provides irreversible deprotonation, driving the equilibrium forward. DMF is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate during the addition-elimination sequence 1.
-
Preparation: In a flame-dried round-bottom flask under argon, dissolve 1-(ethanesulfonyl)piperidin-3-ol (96.5 mg, 0.50 mmol, 1.0 eq) in anhydrous DMF (3.0 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 30 mg, 0.75 mmol, 1.5 eq) in one portion. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Add the Heteroaryl Chloride (0.50 mmol, 1.0 eq) dropwise or in small portions.
-
Reaction: Allow the mixture to warm to room temperature. Depending on the electrophile's reactivity, heating to 80 °C for 4-12 hours may be required.
-
Self-Validation & QC Checkpoint: Monitor by LC-MS. The product will show a distinct [M+H]⁺ peak corresponding to the ether. The complete disappearance of the starting heteroaryl chloride mass is the primary indicator of completion.
References
- WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Source: Google Patents URL
- Source: Organic Letters (via NIH)
- Source: ACS Catalysis (via ResearchGate)
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of 1-(Ethanesulfonyl)piperidin-3-ol
Introduction & Scientific Rationale
The piperidine ring is a ubiquitous structural scaffold in modern medicinal chemistry, and its functionalization with sulfonamide moieties frequently yields compounds with outstanding bioactivity and pharmacokinetic profiles[1]. 1-(ethanesulfonyl)piperidin-3-ol is a highly substituted heterocyclic compound featuring a sulfonamide linkage at the N1 position and a chiral hydroxyl group at the C3 position.
Characterizing the precise three-dimensional conformation of this molecule in solution is critical, as the spatial arrangement of these functional groups directly dictates pharmacodynamic interactions and target binding affinity[2]. Because the piperidine ring undergoes rapid chair-chair interconversion, the conformational equilibrium is heavily governed by the steric bulk of the ethanesulfonyl group and the hydrogen-bonding potential of the C3-hydroxyl[3]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the spectral features of 1-(ethanesulfonyl)piperidin-3-ol and determine its dominant solution-state conformation.
Experimental Design & Causality
A robust NMR protocol must move beyond simple 1D assignments to establish a self-validating network of scalar and spatial connectivities. Experimental parameters must be chosen with explicit structural goals in mind:
-
Solvent Selection (The Causality of DMSO-d6): While CDCl₃ is the standard solvent for general organic solubility, DMSO-d6 is strongly recommended for this specific conformational analysis. DMSO disrupts intermolecular hydrogen bonding and significantly slows the chemical exchange rate of the hydroxyl proton. This allows the direct observation of the ³J
OH,CHscalar coupling, providing a critical anchor point for mapping the C3 spin system[2]. -
Temperature Control: Experiments should be conducted at 298 K to observe the time-averaged bioactive conformation. Lowering the temperature (e.g., to 250 K) can be utilized to slow down the chair-chair interconversion if line broadening is observed, allowing for the isolation of discrete conformers.
Step-by-Step Analytical Protocol
Workflow for NMR-based structural and conformational analysis.
Acquisition Methodology
-
Sample Preparation: Dissolve 15–20 mg of highly pure 1-(ethanesulfonyl)piperidin-3-ol in 0.6 mL of high-purity DMSO-d6 (99.9% D). Transfer the solution to a standard 5 mm NMR tube. Ensure absolutely no particulate matter is present to maintain optimal magnetic field homogeneity.
-
1D ¹H and ¹³C Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay D1 = 2s) to assess purity and establish baseline chemical shifts. Acquire a ¹³C{¹H} spectrum (1024 scans) to identify the 7 distinct carbon environments corresponding to the piperidine and ethyl groups[4].
-
2D COSY (Correlation Spectroscopy): Acquire to map the vicinal proton-proton coupling networks. This step separates the isolated ethyl spin system from the contiguous piperidine ring spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate ¹H signals to their directly attached ¹³C atoms. This resolves overlapping proton multiplets, which is especially critical for differentiating the complex axial and equatorial protons of the piperidine ring.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to establish long-range (2-3 bond) C-H connectivities.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300-500 ms. This is the critical step for bridging the sulfonamide gap and determining the axial/equatorial orientation of the C3-hydroxyl.
Spectral Interpretation & Conformational Analysis
Structural validation relies on interpreting the causality between molecular geometry and NMR observables.
Bridging the Sulfonamide Gap
Because standard HMBC experiments often fail to show correlations across the 4-bond N-SO₂ linkage (C-S-N-C), the molecule initially appears as two disjointed pieces in scalar correlation maps. The self-validating step requires NOESY. A strong spatial NOE cross-peak between the ethyl methylene protons (~2.95 ppm) and the equatorial protons at C2 and C6 of the piperidine ring confirms the intact 1-(ethanesulfonyl)piperidin-3-ol structure.
Determining C3 Stereochemistry and Conformation
The orientation of the hydroxyl group is deduced by analyzing the multiplicity and coupling constants (J) of the C3-H proton[3].
-
Equatorial OH (Dominant Conformer): If the OH group is equatorial, the C3-H proton is forced into an axial position. An axial proton shares a ~180° dihedral angle with the adjacent axial protons at C2 and C4. According to the Karplus equation, this antiperiplanar arrangement results in large diaxial coupling constants (³J
aa≈ 9–12 Hz). -
Axial OH (Minor Conformer): If the OH group is axial, the C3-H proton is equatorial, resulting in only small equatorial-equatorial or equatorial-axial couplings (³J
ee, ³Jea≈ 2–5 Hz).
Logical decision tree for determining C3-hydroxyl orientation via NMR.
Quantitative Data Presentation
The following table summarizes the expected quantitative NMR assignments for the dominant chair conformer (equatorial OH, equatorial SO₂Et) in DMSO-d6.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & J-Coupling (Hz) | Key 2D Correlations (HMBC/NOESY) |
| Ethyl-CH₃ | ~8.5 | ~1.25 | t, ³J = 7.4 Hz | HMBC to Ethyl-CH₂ |
| Ethyl-CH₂ | ~44.2 | ~2.95 | q, ³J = 7.4 Hz | NOE to Piperidine C2-H |
| C2 (Piperidine) | ~52.1 | ax: ~2.60 eq: ~3.40 | ax: dd, ³J = 10.5, 10.5 eq: ddd, ³J = 10.5, 4.0, 2.0 | HMBC to C3, C4, C6 |
| C3 (Piperidine) | ~65.4 | ~3.55 (axial) | tt, ³J = 10.5, 4.5 Hz | NOE to C5-H |
| C3-OH | - | ~4.80 | d, ³J = 4.5 Hz (Exchangeable) | COSY to C3-H |
| C4 (Piperidine) | ~33.8 | ax: ~1.40 eq: ~1.85 | ax: dddd, ³J = 12.0, 10.5, 10.5, 4.0 eq: m | HMBC to C2, C3, C5, C6 |
| C5 (Piperidine) | ~23.5 | ax: ~1.35 eq: ~1.70 | ax: qt, ³J = 12.0, 4.0 eq: m | HMBC to C3, C4, C6 |
| C6 (Piperidine) | ~45.6 | ax: ~2.75 eq: ~3.30 | ax: td, ³J = 12.0, 2.5 eq: m | HMBC to C2, C4, C5 |
Note: The large 10.5 Hz coupling observed for the C3 proton confirms its axial orientation, thereby validating the equatorial position of the hydroxyl group.
Sources
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Profiling of 1-(ethanesulfonyl)piperidin-3-ol
Authored by: Senior Application Scientist, Advanced Pharmacological Screening
Introduction
The compound 1-(ethanesulfonyl)piperidin-3-ol belongs to a chemical class characterized by a piperidine core, a structural motif prevalent in a vast array of bioactive molecules and pharmaceuticals.[1][2][3] The presence of the ethanesulfonyl group introduces a sulfonamide-like feature, which is also a well-established pharmacophore known for a range of biological activities, including enzyme inhibition.[4][5][6] Given these structural alerts, a systematic in vitro evaluation is warranted to elucidate the potential pharmacological profile of 1-(ethanesulfonyl)piperidin-3-ol.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro screening of 1-(ethanesulfonyl)piperidin-3-ol. The protocols detailed herein are designed to be robust and self-validating, enabling the characterization of the compound's potential cytotoxic, anti-proliferative, and enzyme-inhibitory activities. The causality behind experimental choices is explained to empower the end-user to adapt and troubleshoot as necessary.
Part 1: Rationale for Assay Selection
The initial screening strategy for a novel compound with the structural features of 1-(ethanesulfonyl)piperidin-3-ol should be broad, aiming to identify potential therapeutic areas or off-target effects. The piperidine moiety is found in numerous CNS-active drugs and anticancer agents, while the sulfonyl group is a key component of various antibacterial and anticancer drugs.[2][3][4][7] Therefore, the proposed assay panel is designed to investigate these potential activities.
Initial Biological Question: Does 1-(ethanesulfonyl)piperidin-3-ol exhibit cytotoxic or anti-proliferative effects against cancer cell lines, and/or does it inhibit the activity of key enzymes relevant to disease?
To answer this, we will focus on three core in vitro assays:
-
Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell survival and identify a potential therapeutic window.
-
Clonogenic Assay: To assess the compound's long-term effect on the self-renewal capacity of cancer cells.
-
Enzyme Inhibition Assays: To explore the compound's potential as an inhibitor of common drug targets.
Part 2: Experimental Protocols
General Laboratory Practices
-
Compound Handling: Prepare a stock solution of 1-(ethanesulfonyl)piperidin-3-ol in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).
-
Cell Culture: Utilize sterile techniques for all cell culture manipulations. Maintain cell lines in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before initiating any experiment.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).[3][7][9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
1-(ethanesulfonyl)piperidin-3-ol stock solution.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(ethanesulfonyl)piperidin-3-ol in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale).
-
Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Expected Outcome and Interpretation: A dose-dependent decrease in cell viability suggests cytotoxic or anti-proliferative activity. The IC50 value provides a quantitative measure of the compound's potency.
Workflow for MTT Assay
Caption: Workflow for the DHFR enzyme inhibition assay.
Part 3: Data Presentation and Interpretation
Table 1: Summary of Experimental Parameters
| Parameter | MTT Assay | Clonogenic Assay | DHFR Inhibition Assay |
| Platform | 96-well plate | 6-well plate | 96-well UV plate |
| Endpoint | Cell Viability (Absorbance) | Colony Formation (Count) | Enzyme Activity (Absorbance) |
| Incubation Time | 48-72 hours | 7-14 days | 10-15 minutes |
| Key Reagents | MTT, DMSO | Crystal Violet | DHFR, NADPH, DHF |
| Output | IC50 | Surviving Fraction | IC50 |
| Controls | Vehicle, Positive Control | Vehicle | Vehicle, Positive Control |
Interpretation of Results:
The collective data from these assays will provide a preliminary pharmacological profile of 1-(ethanesulfonyl)piperidin-3-ol.
-
Scenario 1: Potent Cytotoxicity and Clonogenic Inhibition: If the compound shows low micromolar or nanomolar IC50 values in the MTT assay and significantly reduces the surviving fraction in the clonogenic assay, it suggests potential as an anti-cancer agent. Further studies to elucidate the mechanism of cell death (e.g., apoptosis assays) would be warranted.
-
Scenario 2: Potent DHFR Inhibition but Weak Cytotoxicity: This could indicate that the compound is a potent enzyme inhibitor but may have poor cell permeability or is subject to efflux pumps. Alternatively, the targeted cell lines may not be sensitive to DHFR inhibition. Further investigation with different cell lines or in cell-free systems would be necessary.
-
Scenario 3: No Significant Activity: If the compound shows no activity in any of the assays up to the highest tested concentration (e.g., 100 µM), it may be inactive against these specific targets or in these cellular contexts. Further screening against a broader panel of targets may be necessary.
Conclusion
References
- EvitaChem. (n.d.). Buy 1-(Benzenesulfonyl)piperidin-3-ol (EVT-1656045).
- Gomes, A. S., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI.
- Reddy, T. R., et al. (2024). Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide. PubMed.
- Khalid, H., et al. (2016). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate.
- Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- EvitaChem. (n.d.). Buy 2-(Piperidin-3-yl)ethane-1-sulfonamide (EVT-13651457).
- Wan, B., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC.
- Khalid, H., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry.
- Dmowska, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.
- Shafi, S., et al. (2018). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.
- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC.
- Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
- Olatunji, T. L., & Afolayan, A. J. (2018). Biological Properties, Bioactive Constituents, and Pharmacokinetics of Some Capsicum spp. and Capsaicinoids. PMC.
- Satta, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
- Karatas, H., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.
- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nwmedj.org [nwmedj.org]
Technical Support Center: Optimizing Purification Techniques for 1-(Ethanesulfonyl)piperidin-3-ol Mixtures
Welcome to the technical support center for the purification of 1-(ethanesulfonyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this and structurally related polar heterocyclic compounds. The information provided herein is based on established chemical principles and field-proven insights to ensure you can achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
Q1: My 1-(ethanesulfonyl)piperidin-3-ol seems to be "streaking" or "tailing" significantly on my normal-phase silica gel column. What's causing this and how can I fix it?
A1: Tailing on silica gel is a classic sign of strong interactions between your polar analyte and the acidic silanol groups on the stationary phase. 1-(Ethanesulfonyl)piperidin-3-ol possesses a basic piperidine nitrogen and a polar hydroxyl group, both of which can lead to this issue.
Causality: The lone pair of electrons on the piperidine nitrogen can form strong hydrogen bonds or have acid-base interactions with the silica surface, slowing its elution in an uneven manner and causing the elongated peak or streak.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective initial step is to add a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). TEA is a volatile base that will effectively cap the acidic silanol groups.[1]
-
Ammonia: A solution of 7N ammonia in methanol can be used to create a mobile phase like dichloromethane/methanol/ammonia (e.g., 90:10:1). This is a very effective but more aggressive modification.
-
-
Column Choice: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: These columns have a covalently bound aminopropyl phase that provides a less acidic surface and can improve peak shape.[2]
-
-
Dry Loading: To ensure a uniform application to the column, especially if your compound has limited solubility in the initial mobile phase, use a dry loading technique.[3] Dissolve your crude mixture in a strong solvent (like methanol), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent completely before loading the resulting powder onto your column.[3]
Q2: I'm struggling to separate my target compound from a very polar, closely-related impurity. What advanced chromatographic techniques can I employ?
A2: When dealing with closely eluting polar impurities, standard normal-phase chromatography may not provide sufficient resolution.[4] Here are more advanced strategies to consider:
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds.[3][4][5] It utilizes a polar stationary phase (like silica or a zwitterionic phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of an aqueous buffer.[3][5] Water acts as the strong eluting solvent in this mode.[3]
-
Reversed-Phase Chromatography with Specialized Columns: While standard C18 columns may not retain highly polar compounds well, modern alternatives are designed for this purpose.[4]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain, which helps in retaining polar analytes.[3]
-
Polar-Endcapped Columns: In these columns, the residual silanol groups are capped with a polar functional group, which minimizes undesirable interactions with basic compounds and improves peak shape.[3]
-
Mobile Phase Optimization in Reversed-Phase:
-
pH Adjustment: Adjusting the pH of the aqueous portion of your mobile phase can significantly impact the retention of ionizable compounds.[3] For the basic piperidine nitrogen in your compound, using a slightly basic mobile phase (e.g., with ammonium bicarbonate) can neutralize it, increasing its retention.
-
Ion-Pairing Agents: For very challenging separations, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape on reversed-phase columns.[2][6]
Troubleshooting Guide
Issue 1: Low Recovery of Compound After Chromatography
| Potential Cause | Recommended Action |
| Irreversible Adsorption on Silica | The compound is too polar and is permanently sticking to the column. Solution: Before committing your entire batch, perform a small-scale test. If irreversible adsorption is suspected, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography. |
| Compound Degradation on Column | The acidic nature of silica gel can cause degradation of sensitive compounds.[7] Solution: Neutralize the silica by pre-treating the column with a mobile phase containing a small amount of a basic modifier like triethylamine. Monitor fractions for the appearance of new spots by TLC or LC-MS to identify potential degradation products.[8] |
| Incomplete Elution | The mobile phase may not be strong enough to elute the compound completely. Solution: Gradually increase the polarity of your mobile phase. If you've reached a high percentage of your polar solvent (e.g., >20% methanol in dichloromethane) and the compound is still not eluting, a different chromatographic system is likely necessary. |
Issue 2: Presence of Unexpected Impurities in "Pure" Fractions
| Potential Cause | Recommended Action |
| Co-elution of Impurities | An impurity has a similar retention factor (Rf) to your target compound in the chosen solvent system. Solution: Alter the selectivity of your chromatographic system. This can be achieved by changing the solvents in your mobile phase (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system) or by changing the stationary phase.[2] |
| On-Column Reaction or Degradation | The compound is reacting or degrading during the purification process.[7] Solution: As with low recovery, consider neutralizing the stationary phase. Also, minimize the time the compound spends on the column by using a faster flow rate or a shorter column. The piperidine ring, common in many pharmaceuticals, can be susceptible to oxidation.[8][9] |
| Contamination from Solvents or Equipment | Impurities can be introduced from contaminated solvents or glassware. Solution: Always use high-purity, HPLC-grade solvents for chromatography. Ensure all glassware is scrupulously clean. Running a blank gradient can help identify system-related contaminants. |
Issue 3: Difficulty with Post-Chromatography Solvent Removal
| Potential Cause | Recommended Action |
| High-Boiling Point Solvents | Solvents like DMF or DMSO were used in the reaction and are now present in the fractions. Solution: If possible, perform a work-up procedure before chromatography to remove these solvents. This can involve aqueous washes or extractions. If they are in your fractions, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective. |
| Residual Triethylamine (TEA) | The basic modifier used in the mobile phase is still present. Solution: TEA is volatile and can often be removed by co-evaporation with toluene.[3] Alternatively, an acidic wash during the work-up can remove it.[3] Be cautious with this method if your target compound is acid-sensitive.[3] |
Experimental Protocols
Protocol 1: Optimized Flash Chromatography (Normal-Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve your crude 1-(ethanesulfonyl)piperidin-3-ol mixture in a minimal amount of a strong solvent (e.g., dichloromethane/methanol). Adsorb this solution onto a small amount of silica gel and dry it under vacuum to a fine powder.
-
Elution: Carefully layer the dried sample onto the top of the packed column. Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an excellent final step to achieve high purity and obtain crystalline material.[10][11]
-
Solvent Screening: In small vials, test the solubility of your purified compound in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, acetone) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of 1-(ethanesulfonyl)piperidin-3-ol.
References
- Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.
- Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF.
- Enantiomeric Separation of New Chiral Azole Compounds - MDPI.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore.
- Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
- Purine and Related Compound Purification Strategies - Teledyne Labs.
- instability and degradation pathways of 1-piperideine - Benchchem.
- Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols - Benchchem.
- Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl - IUCr Journals.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- Stability - the University of Groningen research portal.
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC.
- Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules - Benchchem.
- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques - MDPI.
- CN112552292B - Method for synthesizing prucalopride impurity - Google Patents.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
- 11. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Solubilization Strategies for 1-(ethanesulfonyl)piperidin-3-ol
Welcome to the Formulation & Assay Troubleshooting Guide. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of synthetic intermediates and drug candidates. This guide provides a deep-dive structural diagnostic and self-validating protocols specifically tailored for 1-(ethanesulfonyl)piperidin-3-ol .
Part 1: Structural Diagnostics & Causality
Before attempting to dissolve a compound, we must analyze its molecular architecture to predict its physicochemical behavior.
Compound Profile: 1-(ethanesulfonyl)piperidin-3-ol
-
Hydrophobic Core: The piperidine carbon backbone and the ethyl chain provide significant lipophilic character.
-
Hydrogen Bonding: The hydroxyl (-OH) group at the C3 position offers limited hydrogen bond donation and acceptance, providing marginal hydrophilicity.
-
The Critical Bottleneck (The Sulfonamide Linkage): The nitrogen at position 1 of the piperidine ring is covalently bonded to an ethanesulfonyl group. This forms a fully substituted (tertiary-like) sulfonamide. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair[1].
The Verdict: This compound is non-basic and non-ionizable under physiological conditions. Standard salt-formation techniques will fail. Solubilization must rely on disrupting water's hydrogen-bonding network (co-solvents) or physically shielding the hydrophobic core (inclusion complexation).
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I attempted to dissolve the compound by lowering the pH to 2.0 to protonate the piperidine amine, but it still precipitated. Why did this fail? A1: This is a common structural misinterpretation. While unmodified piperidines are basic secondary amines (pKa ~10) that readily form highly soluble hydrochloride salts at low pH, your compound is derivatized. The nitrogen is part of a sulfonamide linkage. Because it lacks an ionizable N-H proton and its lone pair is engaged by the sulfonyl group, it cannot accept a proton. pH adjustment will not induce ionization or improve aqueous solubility.
Q2: What is the most effective co-solvent for preparing high-concentration stock solutions for in vitro biochemical assays? A2: Polyethylene glycol 400 (PEG 400) is the optimal choice. PEG 400 is highly effective for sulfonamide derivatives because its amphiphilic nature interacts favorably with the polar S=O bonds while accommodating the lipophilic piperidine backbone, effectively lowering the dielectric constant of the aqueous vehicle[2]. We recommend a 10–20% PEG 400 in aqueous buffer system.
Q3: We are moving to in vivo rodent models and cannot use high concentrations of PEG 400 due to toxicity limits. How can we achieve a purely aqueous formulation? A3: The gold standard for non-ionizable, lipophilic compounds in vivo is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of β-cyclodextrin (approx. 6.0–6.5 Å in diameter) is ideally sized to encapsulate the lipophilic piperidine ring, while the exterior hydroxyl groups maintain excellent aqueous solubility and biocompatibility[3].
Part 3: Solubilization Workflow
Decision matrix for solubilizing 1-(ethanesulfonyl)piperidin-3-ol based on application.
Part 4: Self-Validating Experimental Protocols
Protocol A: 20% w/v HP-β-CD Aqueous Formulation (For In Vivo Use)
Mechanism: HP-β-CD forms a dynamic thermodynamic inclusion complex with the lipophilic core of the drug, shielding it from the aqueous environment.
Step-by-Step Methodology:
-
Vehicle Preparation: Weigh 200 mg of pharmaceutical-grade HP-β-CD. Dissolve in 800 µL of sterile Water for Injection (WFI) or 1X PBS. Vortex until completely clear.
-
API Addition: Weigh 5.0 mg of 1-(ethanesulfonyl)piperidin-3-ol and add it directly to the 20% HP-β-CD solution.
-
Mechanical Agitation: Vortex vigorously for 2 minutes to disperse the macroscopic powder.
-
Thermodynamic Equilibration: Sonicate in a water bath at room temperature for 15–30 minutes.
-
Self-Validation Check: The solution must transition from a cloudy suspension to an optically clear, colorless liquid. If micro-particulates remain, the inclusion complex has not fully equilibrated; gently warm the bath to 37°C and continue sonication.
-
-
Volume Adjustment: QS (quantum satis) to exactly 1.0 mL with WFI/PBS.
-
Sterilization: Filter through a 0.22 µm PVDF membrane. (Crucial: Do not use Nylon filters, as they possess high non-specific binding affinity for lipophilic sulfonamides).
Protocol B: 10% PEG 400 Co-Solvent System (For In Vitro Use)
Mechanism: PEG 400 lowers the polarity of the aqueous phase, preventing the hydrophobic collapse of the compound upon dilution.
Step-by-Step Methodology:
-
Organic Solvation: Dissolve 10 mg of 1-(ethanesulfonyl)piperidin-3-ol in 100 µL of 100% PEG 400.
-
Phase Homogenization: Vortex and gently warm (approx. 40°C) until a clear, homogeneous organic phase is achieved.
-
Aqueous Integration: Slowly add 900 µL of your target aqueous assay buffer (e.g., HEPES, Tris, or PBS) dropwise while continuously vortexing the tube.
-
Self-Validation Check: Dropwise addition is mandatory to prevent localized supersaturation. If the solution turns turbid or milky during addition, the rate of aqueous phase introduction is too fast, causing a premature solvent crash-out. Discard and restart if turbidity persists.
-
-
Final Yield: 10 mg/mL stock solution in 10% PEG 400 / 90% Buffer.
Part 5: Quantitative Data Summary
Table 1: Vehicle Compatibility and Expected Solubility Enhancement
| Solubilization Strategy | Primary Mechanism | Recommended Concentration | Max Expected Solubility | Biological Application |
| pH Adjustment (Acidic) | Protonation | N/A (Ineffective) | < 0.1 mg/mL | None |
| PEG 400 Co-solvent | Dielectric constant reduction | 10% - 20% (v/v) | 10 - 15 mg/mL | In Vitro / IV (Low Dose) |
| HP-β-Cyclodextrin | Hydrophobic inclusion | 10% - 20% (w/v) | 5 - 10 mg/mL | In Vivo (PO, IP, IV) |
| DMSO | Solvation / H-bond disruption | 1% - 5% (v/v) | > 20 mg/mL (Stock) | In Vitro Assays |
References
-
Title: Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. Source: PMC (nih.gov). URL:[3]
-
Title: Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Source: ACS Publications. URL:[1]
-
Title: Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. Source: PMC (nih.gov). URL:[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 1-(ethanesulfonyl)piperidin-3-ol during long-term storage
A Guide to Preventing Degradation During Long-Term Storage
Welcome to the technical support center for 1-(ethanesulfonyl)piperidin-3-ol. As Senior Application Scientists, we understand that the stability and purity of your chemical intermediates are paramount to the success of your research and development projects. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of 1-(ethanesulfonyl)piperidin-3-ol during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is 1-(ethanesulfonyl)piperidin-3-ol, and what are its primary stability concerns?
A1: 1-(ethanesulfonyl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring, an N-ethanesulfonyl group (a sulfonamide), and a secondary alcohol at the 3-position. Its stability is primarily threatened by two potential degradation pathways inherent to its structure:
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which would convert it into the corresponding ketone, 1-(ethanesulfonyl)piperidin-3-one.[1][2][3]
-
Hydrolysis: The sulfonamide (S-N) bond can be susceptible to cleavage under certain conditions, particularly in the presence of moisture and strong acidic or basic environments, yielding piperidin-3-ol and ethanesulfonic acid.[4][5]
Q2: What are the ideal long-term storage conditions for 1-(ethanesulfonyl)piperidin-3-ol?
A2: To minimize degradation, stringent control over environmental factors is crucial.[6][7][8] We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly slow the rates of both oxidation and hydrolysis.[6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, directly preventing the oxidation of the secondary alcohol. |
| Humidity | Low (ideally <40% RH) | Minimizing moisture is critical to prevent hydrolysis of the sulfonamide bond.[6][9] |
| Light | Protected from Light (Amber Vial) | Light, especially UV, can provide the energy to initiate and accelerate degradation pathways like oxidation.[6][8][10] |
| Container | Tightly Sealed Glass Vial | A tightly sealed container prevents the ingress of moisture and oxygen. Glass is preferred for its inertness. |
Q3: What are the primary degradation products I should be aware of?
A3: The two most likely degradation products are:
-
1-(ethanesulfonyl)piperidin-3-one: The result of oxidation of the secondary alcohol.
-
Piperidin-3-ol: The result of hydrolytic cleavage of the S-N bond.
Identifying these specific impurities is key to diagnosing the mode of degradation.
Q4: How can I visually tell if my sample has degraded?
A4: While analytical confirmation is necessary, visual cues can be an early warning. Look for:
-
Color Change: A pure compound is often white or off-white. The development of a yellow or brown tint can indicate oxidation or the formation of other chromophoric impurities.
-
Change in Physical State: The appearance of particulates or clumping in a previously free-flowing solid may suggest the absorption of moisture and potential hydrolysis.
Any visual change warrants a full analytical re-qualification of the material.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical path to a solution.
Problem 1: My HPLC analysis shows a new, significant impurity peak that was not present in the initial batch release data.
Possible Cause: This is a classic sign of chemical degradation. The identity of the new peak will reveal the degradation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Detailed Steps:
-
Characterize the Impurity: The ketone product of oxidation is typically less polar than the parent secondary alcohol and will likely have a longer retention time in reverse-phase HPLC. Conversely, the hydrolysis product, piperidin-3-ol, is more polar and would likely elute earlier.
-
Confirm by Mass Spectrometry: Use LC-MS to determine the mass of the impurity.
-
Oxidation: The mass of 1-(ethanesulfonyl)piperidin-3-one will be 2 mass units less than the parent compound due to the loss of two hydrogen atoms.
-
Hydrolysis: You will see a peak corresponding to the mass of piperidin-3-ol.
-
-
Implement Corrective Actions: Based on the diagnosis, reinforce the specific storage conditions that failed. If oxidation occurred, improve the inert atmosphere. If hydrolysis occurred, improve moisture control.
Problem 2: The physical appearance of my sample has changed from a white powder to a pale yellow, slightly clumpy solid.
Possible Cause: This combination of symptoms suggests both oxidation (color change) and moisture uptake (clumping), which can lead to hydrolysis.
Recommended Actions:
-
Immediate Re-analysis: Do not assume the material is usable. Perform a full suite of analytical tests (HPLC for purity, Karl Fischer for water content, and NMR for structural confirmation) to quantify the extent of degradation.
-
Forced Degradation Study: To confirm the identity of the degradants, a forced degradation study is invaluable. This involves intentionally exposing the material to harsh conditions to generate the degradation products in a controlled manner.[11][12]
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a baseline method for assessing the purity of 1-(ethanesulfonyl)piperidin-3-ol and detecting its primary degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep | Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL |
Protocol 2: Forced Degradation Study
This study will help confirm the identity of potential degradation products.[11]
-
Prepare Samples: Weigh ~10 mg of 1-(ethanesulfonyl)piperidin-3-ol into four separate amber glass vials.
-
Acid Hydrolysis: To Vial 1, add 10 mL of 0.1 M HCl.
-
Base Hydrolysis: To Vial 2, add 10 mL of 0.1 M NaOH.
-
Oxidative Degradation: To Vial 3, add 10 mL of 3% H₂O₂.
-
Control: To Vial 4, add 10 mL of a 50:50 Water:Acetonitrile mixture.
-
Incubation: Heat all vials at 60°C for 24 hours.
-
Analysis: Neutralize the acid and base samples if necessary, then dilute all samples and analyze by the HPLC-UV method described above, alongside a sample of your stored material. The peaks generated under these stress conditions can be used to identify the degradants in your long-term storage sample.
Potential Degradation Pathways Visualization
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Oxidation of Alcohols | ChemTalk [chemistrytalk.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Temperature Control in Pharmaceutical Stability - Biolife Solutions [biolifesolutions.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. madgetech.com [madgetech.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. ajrconline.org [ajrconline.org]
- 12. biopharminternational.com [biopharminternational.com]
reducing unwanted side reactions with 1-(ethanesulfonyl)piperidin-3-ol
Welcome to the Advanced Troubleshooting Guide for 1-(ethanesulfonyl)piperidin-3-ol . As a critical building block in medicinal chemistry—particularly in the synthesis of cyclin-dependent kinase (CDK) inhibitors and complex alkaloid scaffolds[1]—this molecule presents unique synthetic challenges. The presence of the strongly electron-withdrawing N-ethanesulfonyl group adjacent to a secondary hydroxyl ring system creates a highly polarized environment. This guide provides field-proven methodologies to mitigate the most common failure modes: β-elimination, epimerization, and over-oxidation.
I. Diagnostic FAQs: Understanding the Causality of Side Reactions
Q1: Why do I observe massive amounts of tetrahydropyridine byproduct during C3-hydroxyl substitution?
The Causality: When attempting nucleophilic substitution (e.g., via mesylation/displacement or Mitsunobu inversion), you are likely triggering an E2 β-elimination pathway[2]. The strongly electron-withdrawing N-ethanesulfonyl group increases the acidity of the axial protons at the C2 and C4 positions. When a basic intermediate is present (such as triethylamine during mesylation, or the betaine intermediate in a Mitsunobu reaction), it preferentially abstracts these acidic protons rather than waiting for the sterically hindered SN2 attack at the secondary C3 carbon.
The Solution: You must alter the kinetics to favor substitution. For Mitsunobu reactions, utilize a highly acidic pronucleophile (like p-nitrobenzoic acid or chloroacetic acid). A lower pKa ensures rapid protonation of the betaine intermediate, converting it into a highly reactive electrophile before elimination can occur. For direct displacement, swap mesyl chloride for triflic anhydride at strictly controlled low temperatures (-78 °C), and use non-basic, highly nucleophilic species like zinc azide.
Q2: My oxidation to 1-(ethanesulfonyl)piperidin-3-one results in a dark mixture and low yields. What is happening?
The Causality: Piperidin-3-ones are notoriously unstable under basic or strongly acidic conditions. The resulting ketone activates the C2 protons, which are already acidified by the N-sulfonyl group. This dual-activation leads to rapid enolization. Once the enolate forms, the molecule is susceptible to racemization (if chiral centers exist elsewhere) or intermolecular aldol condensations, resulting in the dark, polymeric mixtures you observe.
The Solution: Avoid harsh chromium-based oxidants (Jones reagent) or standard Swern conditions that use excess triethylamine (TEA) at elevated temperatures. Instead, use Dess-Martin Periodinane (DMP) buffered with sodium bicarbonate, or a modified Swern oxidation utilizing the sterically hindered base N,N-diisopropylethylamine (DIPEA) at strictly -78 °C.
II. Quantitative Data: Optimizing Substitution Conditions
The following table summarizes the quantitative impact of pronucleophile selection on the product distribution during the Mitsunobu inversion of 1-(ethanesulfonyl)piperidin-3-ol.
Table 1: Mitigation of β-Elimination in Mitsunobu Inversion
| Pronucleophile | pKa | Solvent | Temperature | Yield (Desired Inverted Ester) | Yield (Elimination Byproduct) |
| Acetic Acid | 4.76 | THF | 25 °C | 35% | 55% |
| p-Nitrobenzoic Acid | 3.41 | THF | 0 °C to 25 °C | 78% | 12% |
| Chloroacetic Acid | 2.86 | Toluene | 0 °C | 85% | < 5% |
Data Interpretation: Moving to a lower pKa pronucleophile and a less polar solvent (Toluene) suppresses the ionic E2 transition state, drastically improving the SN2/E2 ratio.
III. Pathway Analysis
The following diagram maps the divergent reaction pathways of 1-(ethanesulfonyl)piperidin-3-ol, illustrating how reagent selection dictates the fate of the molecule.
Reaction pathways of 1-(ethanesulfonyl)piperidin-3-ol highlighting desired products vs side reactions.
IV. Standard Operating Procedures (SOPs)
Protocol A: Diastereoselective Mitsunobu Inversion (Elimination-Suppressed)
This self-validating protocol utilizes a highly acidic pronucleophile and controlled addition rates to outcompete the E2 pathway.
-
Preparation: In an oven-dried flask under argon, dissolve 1-(ethanesulfonyl)piperidin-3-ol (1.0 eq, 10 mmol) and triphenylphosphine (1.5 eq, 15 mmol) in anhydrous toluene (50 mL, 0.2 M).
-
Pronucleophile Addition: Add chloroacetic acid (1.5 eq, 15 mmol). Cool the reaction mixture to exactly 0 °C using an ice/brine bath.
-
Critical Activation (Self-Validation Point 1): Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15 mmol) dropwise over 45 minutes via a syringe pump.
-
Causality Mechanism: Slow addition prevents the accumulation of the basic betaine intermediate. The solution should transition from yellow to colorless rapidly as the betaine is instantly protonated by the chloroacetic acid.
-
-
Monitoring (Self-Validation Point 2): Stir at 0 °C for 2 hours. Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation: The desired inverted chloroacetate ester will show an [M+H]+ peak corresponding to the exact mass. If a peak at [M+H−18]+ appears (loss of water equivalent), elimination is occurring; immediately check cooling bath temperatures.
-
-
Workup: Quench with saturated aqueous NaHCO3 (30 mL) to neutralize residual acid. Extract with EtOAc ( 3×30 mL), dry over Na2SO4 , and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Mild Swern Oxidation to 1-(ethanesulfonyl)piperidin-3-one
This protocol utilizes a sterically hindered base to prevent enolization and subsequent aldol condensation.
-
Reagent Preparation: To a solution of oxalyl chloride (1.2 eq) in anhydrous CH2Cl2 (0.1 M) at -78 °C, add anhydrous DMSO (2.5 eq) dropwise. Stir for 15 minutes to form the activated sulfonium intermediate.
-
Substrate Addition: Add a solution of 1-(ethanesulfonyl)piperidin-3-ol (1.0 eq) in CH2Cl2 dropwise over 15 minutes. Stir for 45 minutes at -78 °C.
-
Hindered Deprotonation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Causality Mechanism: DIPEA is significantly bulkier than standard triethylamine. It efficiently mediates the collapse of the alkoxysulfonium ylide to the ketone but is too sterically hindered to easily deprotonate the resulting highly acidic C2 protons of the formed piperidin-3-one.
-
-
Controlled Warming: Stir at -78 °C for 30 minutes, then slowly warm to -20 °C over 1 hour. Do not allow the reaction to reach room temperature.
-
Buffered Quench (Self-Validation Point 3): Quench the reaction cold by adding a pH 7.0 phosphate buffer (0.5 M).
-
Validation: The organic layer should remain pale yellow. If the solution turns dark brown or orange, base-catalyzed polymerization has occurred prior to the quench. Extract with CH2Cl2 , dry, and concentrate under reduced pressure at <25 °C.
-
V. References
-
WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents. 1
-
Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives - Beilstein Journals. 2
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives [beilstein-journals.org]
stability of 1-(ethanesulfonyl)piperidin-3-ol under strongly acidic conditions
Technical Support Center: Stability of 1-(ethanesulfonyl)piperidin-3-ol Under Strongly Acidic Conditions
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical stability of 1-(ethanesulfonyl)piperidin-3-ol. This molecule is a highly valuable building block, but its dual-functional nature requires precise handling under acidic conditions.
Mechanistic Grounding: The Dual Nature of the Molecule
Understanding the behavior of 1-(ethanesulfonyl)piperidin-3-ol requires analyzing its two distinct functional moieties: the aliphatic sulfonamide and the secondary cyclic alcohol.
Sulfonamide Robustness vs. Hydroxyl Lability Generally, sulfonamides are highly resistant to hydrolysis. Aliphatic sulfonamides, such as those bearing an ethanesulfonyl group, demonstrate exceptional stability under neutral and mildly acidic conditions compared to their aromatic counterparts 1[1]. The cleavage of the S-N bond to yield free piperidin-3-ol and ethanesulfonic acid typically requires extreme forced conditions (e.g., prolonged heating in >6M HCl) 2[2].
However, the secondary alcohol at the C3 position introduces a specific vulnerability. Under strongly acidic conditions (e.g., neat Trifluoroacetic acid (TFA) or concentrated H2SO4), the hydroxyl group can be protonated. Crucially, the strongly electron-withdrawing ethanesulfonyl group drastically reduces the basicity of the piperidine nitrogen. Because the nitrogen remains unprotonated, it does not exert the strong electrostatic repulsion that would normally inhibit carbocation formation in a standard piperidine ring. Consequently, the protonated alcohol readily undergoes an E1 elimination—losing water to form a carbocation, followed by rapid deprotonation to yield the dehydrated alkene (1-(ethanesulfonyl)-1,2,5,6-tetrahydropyridine).
Logical relationship of acid-catalyzed degradation pathways for 1-(ethanesulfonyl)piperidin-3-ol.
Troubleshooting & FAQs
Q: During Boc-deprotection of a parallel intermediate using 50% TFA/DCM, I observed a new peak in my LC-MS corresponding to an M-18 mass. What is happening? A: You are observing acid-catalyzed dehydration. While the sulfonamide bond is completely stable under 50% TFA, the prolonged exposure of the C3-hydroxyl group to strong acid leads to protonation and subsequent loss of water. Causality: The electron-withdrawing ethanesulfonyl group prevents nitrogen protonation, making the adjacent carbons more susceptible to carbocation formation than they would be in a free piperidine. Solution: Limit TFA exposure time to <2 hours at room temperature, or switch to a milder acid like 4M HCl in dioxane with strict temperature control (0–10°C).
Q: Is the sulfonamide bond at risk of hydrolysis during standard acidic workups (e.g., washing with 1M HCl)? A: No. Extensive environmental and forced degradation studies show that sulfonamides are hydrolytically stable at pH 4.0 and even in 1M HCl at ambient temperatures 3[3]. The S-N bond cleavage requires significantly higher activation energy. You can safely perform 1M aqueous HCl washes without degrading the molecule.
Q: How do I analytically differentiate between S-N cleavage and dehydration? A: Dehydration yields a product with an [M+H]+ mass exactly 18 Da lower than the parent compound, and 1H-NMR will show new vinylic protons (around 5.5–6.0 ppm). S-N cleavage yields free piperidin-3-ol (which is highly polar and often poorly retained on reverse-phase LC without ion-pairing reagents) and ethanesulfonic acid.
Self-Validating Experimental Protocol: Acid Stress Testing
To accurately determine the stability boundaries of your specific batch, do not rely solely on theoretical predictions. Implement this self-validating forced degradation protocol.
Why is this self-validating? This protocol incorporates an internal standard (biphenyl) to verify mass balance, ensuring that any loss of the parent peak is quantitatively accounted for by the appearance of degradation products. It also uses a parallel control (methanesulfonamide) to rule out solvent evaporation or LC-MS injection errors 1[1].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of 1-(ethanesulfonyl)piperidin-3-ol and 0.1 mg/mL biphenyl (internal standard) in HPLC-grade acetonitrile.
-
Control Preparation: Prepare a parallel stock of methanesulfonamide (1.0 mg/mL) as the stable reference.
-
Acid Stress Initiation: In separate amber vials, mix 1 mL of the stock solution with 1 mL of the target acidic aqueous solutions (e.g., 0.1 M HCl, 1.0 M HCl, and 6.0 M HCl).
-
Incubation: Seal the vials and incubate in a thermomixer at 60°C (to accelerate degradation).
-
Quenching (Critical Step): At t = 0, 2, 8, and 24 hours, withdraw 100 µL aliquots. Immediately quench by neutralizing with an equivalent volume and molarity of NaOH buffer to halt the reaction. Causality: Failing to quench will allow acid-catalyzed degradation to continue while the sample sits in the autosampler queue, severely skewing kinetic data.
-
Analysis: Dilute the quenched samples 1:10 with mobile phase and analyze via LC-MS/UV. Quantify the remaining parent compound relative to the biphenyl internal standard.
Self-validating experimental workflow for acid stress testing and kinetic profiling.
Quantitative Data Presentation
The table below summarizes the expected degradation profile of 1-(ethanesulfonyl)piperidin-3-ol under various acidic conditions, synthesized from forced degradation principles 2[2].
| Acidic Condition | Temperature | Duration | % Intact Parent | Primary Degradation Pathway |
| 0.1 M HCl (Aqueous) | 25°C | 24 hours | > 99% | None |
| 1.0 M HCl (Aqueous) | 25°C | 24 hours | > 98% | Trace Dehydration (<2%) |
| 50% TFA in DCM | 25°C | 24 hours | ~ 85% | Dehydration (Alkene formation) |
| 6.0 M HCl (Aqueous) | 80°C | 24 hours | < 10% | S-N Cleavage & Dehydration |
| Conc. H2SO4 (Neat) | 25°C | 2 hours | 0% | Rapid Dehydration |
Note: The stability under 0.1 M and 1.0 M HCl confirms that standard acidic workups are completely safe for this scaffold. Extreme conditions are required to break the sulfonamide bond or force rapid dehydration.
References
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.Benchchem.
- Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.Benchchem.
- Hydrolysis of sulphonamides in aqueous solutions.ResearchGate.
Sources
Technical Support Center: Chiral Separation of 1-(ethanesulfonyl)piperidin-3-ol
Welcome to the Technical Support Center. This comprehensive guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the enantiomeric resolution of 1-(ethanesulfonyl)piperidin-3-ol .
This specific pharmaceutical intermediate presents unique chromatographic challenges. Structurally, it features a piperidine ring where the nitrogen is deactivated by an ethanesulfonyl group (forming a neutral sulfonamide), alongside a chiral center at the C3 position bearing a polar hydroxyl group[1][2]. The interplay between these hydrogen-bonding moieties requires precise control over the stationary phase, mobile phase, and thermodynamic parameters.
Part 1: Method Development FAQs
Q1: Why prioritize Supercritical Fluid Chromatography (SFC) over normal-phase HPLC for this sulfonamide-piperidine derivative? A1: SFC is the premier choice due to the unique physicochemical properties of supercritical CO₂. The low viscosity and high diffusivity of supercritical CO₂ allow for flow rates 3–5 times higher than HPLC without exceeding pressure limits, resulting in rapid analysis times[3]. For 1-(ethanesulfonyl)piperidin-3-ol, the highly polar hydroxyl and sulfonyl groups can cause excessive retention and band broadening in normal-phase HPLC. SFC mitigates this, providing rapid column equilibration, sharper peaks, and significantly reduced organic solvent consumption, making it ideal for both analytical screening and semi-preparative isolation[4][5].
Q2: Which Chiral Stationary Phases (CSPs) yield the best enantiorecognition for this compound? A2: Polysaccharide-based CSPs are the gold standard. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) provide the necessary chiral cavities[2][5]. Causality: The enantioseparation mechanism relies heavily on the carbamate linkages of the CSP acting as hydrogen bond donors and acceptors. These linkages interact stereoselectively with the analyte's C3-hydroxyl group and the ethanesulfonyl oxygens. Additionally, immobilized chlorinated phases (e.g., Chiralpak® IC) have shown exceptional enantioselective potential for structurally similar biologically active compounds due to enhanced dipole-dipole interactions[6].
Q3: How do the ethanesulfonyl and hydroxyl moieties dictate mobile phase and additive selection? A3: Unlike free piperidines that require strong amine additives (like diethylamine) to prevent severe peak tailing, the ethanesulfonyl group renders the piperidine nitrogen essentially neutral[2]. However, the C3-hydroxyl group acts as a strong hydrogen bond donor and can still interact with residual metallic impurities or silanols on the silica support. Therefore, a polar protic co-solvent like methanol or ethanol (10–30% v/v) is required to elute the compound. To achieve perfect peak symmetry, a mixed additive system—such as 0.1% isopropylamine (IPA) combined with 0.1% trifluoroacetic acid (TFA)—is highly recommended. This combination dynamically masks active sites without disrupting the delicate hydrogen-bonding network required for chiral recognition[3][6].
Part 2: Step-by-Step SFC Screening Protocol
To ensure a self-validating system, follow this methodical screening protocol. Each step includes a causality check to verify system integrity before proceeding.
Step 1: System Preparation and Equilibration
-
Action: Prime the SFC system with supercritical CO₂ (Grade 5.0). Set the automated backpressure regulator (BPR) to 120–150 bar.
-
Causality Check: Maintaining pressure above 100 bar ensures the CO₂ remains in a dense, supercritical state, preventing phase separation and baseline noise[3].
Step 2: Column and Mobile Phase Setup
-
Action: Install a parallel column-switching valve equipped with Chiralpak AD-H, Chiralcel OD-H, and Chiralpak IC columns (250 x 4.6 mm, 5 µm)[5]. Prepare Co-solvent Line A (100% Methanol + 0.1% IPA/0.1% TFA) and Line B (100% Ethanol + 0.1% IPA/0.1% TFA)[6].
Step 3: Sample Preparation
-
Action: Dissolve racemic 1-(ethanesulfonyl)piperidin-3-ol in methanol at a concentration of 1.0–2.0 mg/mL.
-
Causality Check: Ensure complete dissolution via sonication. Particulate matter or precipitation upon injection into the CO₂ stream will cause pressure spikes and degrade the CSP.
Step 4: Automated Screening Execution
-
Action: Run a generic gradient method from 5% to 40% co-solvent over 10 minutes at a flow rate of 3.0 mL/min. Maintain the column oven temperature at 35°C.
Step 5: Data Analysis and Method Selection
-
Action: Evaluate the resulting chromatograms. Select the column/co-solvent pair that provides the highest initial selectivity (α > 1.1). Transition this gradient method to an isocratic method (e.g., 20% co-solvent) to maximize resolution (Rs > 1.5).
Part 3: Quantitative Optimization Data
The following table summarizes expected optimization data based on the thermodynamic and chemical behavior of sulfonamide-piperidine derivatives under SFC conditions. Use this as a benchmarking tool during your method development.
| Parameter Adjusted | Condition Tested | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) | Peak Symmetry (As) |
| Co-Solvent Type | 20% Methanol | 4.2 min | 5.1 min | 1.8 | 0.95 |
| Co-Solvent Type | 20% Ethanol | 5.8 min | 7.4 min | 2.4 | 0.88 |
| Additive | None | 4.5 min | 5.6 min | 1.4 | 0.72 (Tailing) |
| Additive | 0.1% IPA / 0.1% TFA | 4.2 min | 5.1 min | 1.8 | 0.98 (Optimal) |
| Temperature | 30°C | 4.8 min | 6.0 min | 2.1 | 0.92 |
| Temperature | 40°C | 3.9 min | 4.7 min | 1.6 | 0.96 |
Part 4: Troubleshooting Guide
Q4: What causes peak tailing for this compound despite using standard alcohol modifiers? A4: If you observe tailing (Asymmetry factor < 0.8), it is likely due to secondary interactions between the C3-hydroxyl group of the piperidin-3-ol and unendcapped silanols on the CSP. While the sulfonamide nitrogen is neutral, the hydroxyl group is a potent hydrogen bond donor. Fix: Switch from a single basic additive to a volatile mixed-additive system (e.g., 0.1% IPA + 0.1% TFA) to dynamically coat the active sites on the stationary phase, which has been shown to significantly improve peak shape for complex biologically active compounds[6][7].
Q5: How does temperature modulation affect resolution (Rs) for this specific compound? A5: Chiral separation is fundamentally an enthalpy-driven process. Lowering the column temperature (e.g., from 40°C to 30°C) generally increases the residence time and enhances the stereoselective hydrogen-bonding interactions between the CSP carbamate groups and the analyte's hydroxyl/sulfonyl groups, thereby increasing resolution[8]. Fix: If Rs is insufficient at 40°C, drop the temperature to 30°C. However, remember that lower temperatures increase mobile phase density in SFC; you may need to adjust the BPR pressure to maintain consistent fluid dynamics.
Part 5: Method Development Workflow
Method development workflow for SFC chiral separation of piperidin-3-ol derivatives.
References
- WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Google P
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance PubMed (NIH) [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals LCGC International[Link]
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance ResearchGate[Link]
-
Use of SFC for Chiral separation in Pharmaceutical Industry Chromedia[Link]
-
Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery PubMed (NIH)[Link]
-
High Efficiency Chiral Separations in HPLC and SFC LCGC International[Link]
-
Analysis of chiral compounds using supercritical fluid chromatography European Pharmaceutical Review[Link]
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromedia.org [chromedia.org]
- 5. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of chiral compounds using supercritical fluid chromatography | News | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Comparison Guide: 1-(Ethanesulfonyl)piperidin-3-ol vs. Methanesulfonyl Analogs in Drug Discovery
Executive Summary
In modern medicinal chemistry, the sulfonamide functional group is a highly privileged scaffold, prized for its metabolic stability, predictable geometry, and ability to modulate the physicochemical properties of basic amines[1]. When optimizing lead compounds—particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists—the choice of the sulfonamide substituent can drastically alter a drug's pharmacological profile.
This guide provides an in-depth technical comparison between 1-(ethanesulfonyl)piperidin-3-ol and its widely used analog, 1-(methanesulfonyl)piperidin-3-ol . By analyzing their physicochemical properties, synthetic pathways, and in vitro screening protocols, we establish a rational framework for selecting the optimal analog during the hit-to-lead and lead optimization phases.
Structural & Physicochemical Rationale
Both analogs utilize a piperidin-3-ol core, which provides a rigid, non-aromatic ring system equipped with a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. The critical difference lies in the alkyl chain attached to the sulfonyl group: a methyl group (methanesulfonyl, or "Ms") versus an ethyl group (ethanesulfonyl, or "Es").
Causality in Drug Design
-
Steric Bulk & Target Engagement: The addition of a single methylene unit (-CH₂-) in the ethanesulfonyl group increases the van der Waals volume. This subtle increase in steric bulk can perfectly fill a hydrophobic sub-pocket in a target enzyme (e.g., the ATP-binding site of Cyclin-Dependent Kinases), enhancing binding affinity through optimized hydrophobic contacts[2]. Conversely, if the pocket is highly restricted, the methanesulfonyl group is preferred to prevent steric clashes.
-
Lipophilicity (LogP): The ethanesulfonyl analog is more lipophilic. This enhances passive membrane permeability, which is often required for intracellular targets, but it may slightly reduce aqueous solubility.
-
Metabolic Stability: The methanesulfonyl group is highly resistant to cytochrome P450 (CYP450) mediated oxidation. The ethanesulfonyl group introduces an α -carbon (relative to the sulfonyl) that can act as a minor site for CYP-mediated hydroxylation, potentially increasing the compound's clearance rate.
Table 1: Comparative Physicochemical Profiling
| Property | 1-(Methanesulfonyl)piperidin-3-ol | 1-(Ethanesulfonyl)piperidin-3-ol | Impact on Drug Development |
| Molecular Weight | 179.24 g/mol | 193.26 g/mol | Both are excellent low-MW fragments (Rule of 3 compliant). |
| Calculated LogP | ~0.15 | ~0.55 | Es-analog offers better passive permeability; Ms-analog offers better solubility. |
| Polar Surface Area (TPSA) | 62.8 Ų | 62.8 Ų | Identical; both are well within the limits for oral bioavailability. |
| Steric Volume | Small | Moderate | Es-analog can better exploit hydrophobic binding pockets[3]. |
| CYP450 Liability | Very Low | Low to Moderate | Es-analog may undergo slow α -carbon oxidation in hepatic clearance. |
Synthetic Methodologies & Workflows
The synthesis of these fragments relies on the sulfonylation of the piperidine nitrogen. The protocols below are designed as self-validating systems , ensuring that intermediate failures are caught before downstream screening.
Protocol 1: Synthesis of Sulfonylated Piperidin-3-ol Analogs
Rationale & Causality: Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA) because its increased steric hindrance minimizes unwanted nucleophilic side reactions with the highly reactive sulfonyl chlorides. Dichloromethane (DCM) is used as an aprotic solvent to prevent the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.
Step-by-Step Methodology:
-
Preparation: Dissolve piperidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere at 0 °C.
-
Base Addition: Add DIPEA (2.5 eq) dropwise. Causality: The excess base is required to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the reaction.
-
Sulfonylation: Slowly add either methanesulfonyl chloride (MsCl, 1.1 eq) or ethanesulfonyl chloride (EsCl, 1.1 eq) dropwise over 15 minutes to maintain the temperature at 0 °C, preventing exothermic degradation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation (In-Process QC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Validation Check: The disappearance of the primary/secondary amine (which stains purple/pink) confirms complete conversion. If a purple spot remains, add an additional 0.1 eq of sulfonyl chloride.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Validation: Analyze the crude product via LC-MS. Validation Check: Confirm the presence of the [M+H]⁺ peak (m/z 180 for Ms-analog; m/z 194 for Es-analog) with >95% purity by UV integration.
Synthetic workflow and screening logic for piperidine sulfonamide analogs.
Pharmacological Application: Kinase Inhibition
Both analogs are frequently utilized as solvent-exposed or hinge-binding fragments in kinase inhibitors. For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, the 1-(ethanesulfonyl)piperidin-3-ol moiety has been specifically incorporated to optimize the binding kinetics within the CDK4/6 ATP pocket[2]. The ethyl group provides a precise van der Waals interaction with the lipophilic residues lining the pocket, an interaction that the smaller methanesulfonyl group fails to fully exploit.
Mechanism of action for sulfonamide-based CDK4/6 inhibitors in cell cycle regulation.
In Vitro Profiling Protocols
To empirically determine which analog is superior for a specific drug program, metabolic stability must be assessed. The ethanesulfonyl group introduces a potential metabolic liability that must be quantified.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Rationale & Causality: This assay evaluates the vulnerability of the ethyl vs. methyl groups to CYP450-mediated oxidation. An NADPH regenerating system is used instead of direct NADPH to ensure a continuous supply of the cofactor over the assay's duration, preventing false-positive stability readings caused by cofactor depletion.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Addition: Spike the test compounds (Es-analog, Ms-analog) into separate aliquots of the master mix to achieve a final concentration of 1 µM.
-
Self-Validation Control: In a parallel well, spike Testosterone (1 µM) as a high-clearance positive control. Validation Check: If the testosterone is not rapidly degraded during the assay, the microsomes are inactive, and the entire assay must be voided and repeated.
-
Initiation: Pre-incubate the plates at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Conclusion & Decision Matrix
The decision to utilize 1-(ethanesulfonyl)piperidin-3-ol versus 1-(methanesulfonyl)piperidin-3-ol hinges on the specific demands of the target profile:
-
Choose the Methanesulfonyl (Ms) Analog when maximizing metabolic stability and aqueous solubility is the primary goal, or when the target binding pocket is sterically restricted.
-
Choose the Ethanesulfonyl (Es) Analog when the target features a slightly larger hydrophobic sub-pocket that can be exploited for increased binding affinity[2][3], or when a slight boost in lipophilicity is required to achieve cellular penetration.
By employing the self-validating synthetic and screening protocols outlined above, drug discovery teams can rapidly synthesize both analogs and empirically determine the optimal trajectory for their lead optimization campaigns.
References
- Title: WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Source: Google Patents URL
-
Title: Ethenesulfonamide and Ethanesulfonamide Derivatives, a Novel Class of Orally Active endothelin-A Receptor Antagonists Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]
-
Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: Chemistry & Biodiversity URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 3. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Validation Strategies for Non-Chromophoric Intermediates: A Comparative Guide on 1-(ethanesulfonyl)piperidin-3-ol Purity Determination
In modern pharmaceutical development, the synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on specialized chemical intermediates. One such critical building block is 1-(ethanesulfonyl)piperidin-3-ol , frequently utilized in the synthesis of advanced therapeutics like cyclin-dependent kinase (CDK) inhibitors[1]. Ensuring the absolute purity of this compound is a strict regulatory requirement, yet it presents a classic analytical dilemma: it completely lacks a UV chromophore.
This guide objectively compares the performance of traditional HPLC-UV against High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), providing a self-validating framework based on the latest [2].
The Analytical Dilemma: Why Traditional UV Fails
The molecular architecture of 1-(ethanesulfonyl)piperidin-3-ol consists of a saturated piperidine ring, a hydroxyl group, and an ethanesulfonyl moiety. Because it lacks conjugated π -electron systems or aromatic rings, it does not undergo the electronic transitions (e.g., π→π∗ ) necessary for UV absorption in the standard 250–280 nm range.
While analysts often default to low-wavelength UV detection (200–210 nm) for such compounds, this approach is fundamentally flawed for gradient purity methods. At 210 nm, the absorbance of organic modifiers (like acetonitrile) and mobile phase additives creates severe baseline drift. This drift masks low-level impurities and drastically reduces the signal-to-noise (S/N) ratio, making it impossible to achieve regulatory compliance for impurity profiling.
Mechanistic Evaluation: UV vs. CAD
To overcome the limitations of optical detection, has emerged as the gold standard for non-chromophoric compounds[3].
The Causality Behind CAD's Success: Unlike UV, which relies on light absorption, CAD is a mass-flow sensitive detector[4]. The HPLC eluent is pneumatically nebulized into droplets. As these droplets pass through an evaporation tube, the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte[5]. These particles collide with a stream of ionized nitrogen gas (generated by a corona discharge), transferring a charge proportional to the particle's mass[6]. An electrometer then measures this aggregate charge. Because 1-(ethanesulfonyl)piperidin-3-ol is non-volatile relative to the mobile phase, it forms distinct particles that yield a highly sensitive, structure-independent CAD signal[7].
Figure 1: Mechanistic workflow of Charged Aerosol Detection for non-chromophoric analytes.
Self-Validating Experimental Protocols
To objectively compare performance, we developed two parallel HPLC methods. Both methods were designed as self-validating systems, incorporating strict System Suitability Testing (SST) to ensure data trustworthiness prior to executing the [8].
Method A: HPLC-UV (The Baseline Alternative)
Causality: We selected 210 nm as the absolute lower limit for practical UV detection, utilizing Trifluoroacetic acid (TFA) to minimize background absorbance compared to other buffers.
-
Column: C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: Water with 0.05% TFA.
-
Mobile Phase B: Acetonitrile with 0.05% TFA.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
System Suitability (SST): Resolution ( Rs ) > 1.5 between 1-(ethanesulfonyl)piperidin-3-ol and its closest eluting known impurity.
Method B: HPLC-CAD (The Optimized Standard)
Causality: CAD requires strictly volatile mobile phases to prevent massive background noise from salt precipitation[9]. Therefore, TFA (which can cause ion suppression and background noise in CAD) was replaced with Formic Acid[10]. A polar-embedded column was chosen to enhance the retention of the polar piperidinol.
-
Column: Polar-embedded C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 0.8 mL/min (optimized for nebulization efficiency).
-
CAD Settings: Evaporation temperature at 35 °C; Data collection rate 10 Hz.
-
System Suitability (SST): Signal-to-noise (S/N) > 10 for the LOQ standard; Relative Standard Deviation (RSD) < 2.0% for 6 replicate injections of the 100% working standard.
Comparative Validation Data (ICH Q2(R2) Framework)
Under the ICH Q2(R2) framework[11], the validation results clearly demonstrate the superiority of CAD for this specific analyte.
| Validation Parameter (ICH Q2(R2)) | Method A: HPLC-UV (210 nm) | Method B: HPLC-CAD |
| Linearity Model | Linear Fit ( R2>0.999 ) | Power Function / Log-Log Fit ( R2>0.998 ) |
| Limit of Detection (LOD) | 50.0 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 150.0 µg/mL | 1.5 µg/mL |
| Precision at LOQ (RSD%, n=6) | 3.5% | 1.8% |
| Specificity / Baseline Stability | Poor (Severe gradient drift) | Excellent (Stable, mass-dependent baseline) |
Data Interpretation & Causality:
-
Sensitivity (LOD/LOQ): The CAD method achieved an LOQ of 1.5 µg/mL (approx. 15 ng on-column), which is 100 times more sensitive than the UV method[4]. The UV method failed to reliably quantify impurities below 0.15% of the nominal concentration due to baseline noise.
-
Linearity: A critical quirk of CAD is its inherent non-linearity over wide concentration ranges due to the physics of droplet size distribution during nebulization[10]. To comply with ICH Q2(R2) linearity requirements[8], the CAD data must be processed using a logarithmic (power function) calibration model, which successfully yielded an R2>0.998 [10].
-
Specificity: The gradient run in UV caused a massive baseline shift (due to the increasing organic composition), which integrated as false peaks. CAD provided a flat, stable baseline regardless of the gradient, ensuring true specificity[5].
Conclusion
For the purity determination of 1-(ethanesulfonyl)piperidin-3-ol, traditional UV detection is analytically inadequate. The lack of a chromophore forces the use of low wavelengths, severely compromising specificity and sensitivity. HPLC-CAD provides a robust, self-validating alternative that easily meets ICH Q2(R2) regulatory standards for precision and quantitation limits. R&D laboratories should adopt CAD with volatile mobile phases as the default control strategy for sulfonamide-piperidine derivatives.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.[Link]
-
HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online.[Link]
-
Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online.[Link]
-
Charged aerosol detector. Wikipedia. [Link]
- WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. database.ich.org [database.ich.org]
- 9. CAD Methodologies | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastercontrol.com [mastercontrol.com]
Mass Spectrometry Analysis of 1-(ethanesulfonyl)piperidin-3-ol and Its Structural Isomers: An Analytical Guide
As drug development increasingly relies on substituted piperidines and sulfonamide derivatives, distinguishing between closely related structural isomers becomes a critical analytical challenge. This guide provides a comprehensive, objective comparison of the mass spectrometric (MS) behavior of 1-(ethanesulfonyl)piperidin-3-ol and its primary structural isomer, 1-(ethanesulfonyl)piperidin-4-ol.
By leveraging high-resolution tandem mass spectrometry (HR-MS/MS), we can exploit subtle differences in gas-phase fragmentation kinetics to confidently differentiate these compounds.
Mechanistic Background: Sulfonamide and Piperidinol Fragmentation
The protonated molecules [M+H]+ of aliphatic sulfonamides typically undergo characteristic gas-phase dissociations. Upon collision-induced dissociation (CID), the S-N bond is highly susceptible to cleavage. Furthermore, sulfonamides frequently exhibit a characteristic elimination of SO2 (64 Da) via an intramolecular rearrangement[1].
For 1-(ethanesulfonyl)piperidin-3-ol (Exact Mass: 193.08 g/mol ; [M+H]+ : 194.08 m/z), the primary fragmentation pathways involve:
-
Loss of Water (-18 Da): Driven by the hydroxyl group on the piperidine ring.
-
Loss of Ethanesulfonyl Group: Cleavage of the S-N bond yielding the piperidinol cation.
-
Ring Cleavage: The position of the hydroxyl group (C3 vs. C4) dictates the specific carbon-carbon bond cleavages within the piperidine ring, serving as the primary diagnostic differentiator between isomers.
Experimental Methodology
To ensure reproducible and self-validating results, the following LC-MS/MS protocol must be strictly adhered to.
Step 1: Sample Preparation
-
Prepare 1 mg/mL stock solutions of 1-(ethanesulfonyl)piperidin-3-ol and 1-(ethanesulfonyl)piperidin-4-ol in HPLC-grade methanol.
-
Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote optimal protonation at the basic nitrogen[2].
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. (Note: While MS/MS can differentiate the isomers, baseline chromatographic separation provides orthogonal validation).
Step 3: Mass Spectrometry (ESI-Q-TOF)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Collision Energy (CE): Ramp from 15 eV to 35 eV to capture both high-mass precursor stability and low-mass diagnostic fragments.
LC-MS/MS Analytical Workflow
Caption: Step-by-step LC-MS/MS workflow for the analysis and differentiation of piperidinol isomers.
Comparative MS/MS Data Analysis
The table below summarizes the key diagnostic fragment ions observed at a collision energy of 25 eV. While both isomers share the same precursor ion and primary neutral losses, the relative abundances and specific ring-cleavage fragments differ significantly.
| Fragment Ion (m/z) | Neutral Loss / Assignment | 1-(ethanesulfonyl)piperidin-3-ol Relative Abundance | 1-(ethanesulfonyl)piperidin-4-ol Relative Abundance | Diagnostic Value |
| 194.08 | [M+H]+ (Precursor) | 15% | 10% | None |
| 176.07 | [M+H−H2O]+ | 85% | 100% | Low (Common to both) |
| 130.10 | [M+H−SO2]+ | 45% | 40% | Low (Standard sulfonamide loss)[1] |
| 102.09 | Piperidinol cation | 60% | 55% | Low |
| 84.08 | Dehydrated piperidine | 100% (Base Peak) | 80% | Moderate |
| 56.05 | Ring cleavage fragment | 75% | 15% | High (Diagnostic for 3-ol) |
| 70.06 | Ring cleavage fragment | 20% | 90% | High (Diagnostic for 4-ol) |
Causality Behind Experimental Observations
The critical differentiator lies in the low-mass region (m/z 56 vs m/z 70).
-
In 1-(ethanesulfonyl)piperidin-3-ol , the proximity of the hydroxyl group to the nitrogen facilitates a specific alpha-cleavage followed by a retro-Diels-Alder-like fragmentation, heavily favoring the formation of the m/z 56.05 ion.
-
Conversely, 1-(ethanesulfonyl)piperidin-4-ol exhibits structural symmetry that stabilizes a different cleavage pathway, resulting in a dominant m/z 70.06 fragment.
Understanding this causality ensures that analysts do not merely rely on spectral matching, but can rationally predict and validate the structures based on fundamental gas-phase thermodynamics[3].
Conclusion
Differentiating 1-(ethanesulfonyl)piperidin-3-ol from its structural isomers requires careful attention to the MS/MS fragmentation patterns. While primary losses (water, SO2 ) confirm the presence of the sulfonamide and hydroxyl functional groups, the specific ring-cleavage fragments (m/z 56 vs m/z 70) serve as the definitive diagnostic markers. Employing the standardized LC-MS/MS protocol outlined above ensures robust, reproducible identification in complex matrices.
References
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed / Rapid Communications in Mass Spectrometry. Available at:[Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Comparative Guide on the Target Binding Affinity of 1-(Ethanesulfonyl)piperidin-3-ol Derivatives
Executive Summary
In rational drug design, the piperidine ring is a ubiquitous scaffold. However, functionalizing this ring to optimize target binding affinity, metabolic stability, and pharmacokinetic profiles requires precise structural tuning. The 1-(ethanesulfonyl)piperidin-3-ol moiety has emerged as a highly privileged structural motif, particularly in the development of next-generation kinase inhibitors targeting Cyclin-Dependent Kinases (CDK4/6)[1][2].
This guide objectively compares the receptor/kinase binding affinity of 1-(ethanesulfonyl)piperidin-3-ol derivatives against alternative structural analogs, providing researchers with field-proven experimental workflows and kinetic data to support lead optimization.
Mechanistic Rationale: Why the 1-(Ethanesulfonyl)piperidin-3-ol Motif?
The transition from a basic, unsubstituted piperidine to a 1-(ethanesulfonyl)piperidin-3-ol derivative is driven by strict structure-activity relationship (SAR) principles. Understanding the causality behind this substitution is critical for drug development professionals:
-
Modulation of Basicity (The Sulfonyl Effect): Unsubstituted piperidines are highly basic ( pKa≈9−10 ), leading to poor membrane permeability and high hERG liability. The electron-withdrawing ethanesulfonyl group neutralizes the basicity of the piperidine nitrogen, significantly improving the safety profile.
-
Optimal Lipophilic Contacts (The Ethyl Chain): While a methylsulfonyl group provides similar electronic effects, the ethanesulfonyl group extends precisely into the lipophilic ribose-binding pocket of the kinase ATP-binding site. This additional methylene unit increases Van der Waals interactions, driving a lower dissociation constant ( Kd ).
-
Vectorized Hydrogen Bonding (The 3-Hydroxyl Group): The chiral (3R,4R) configuration of the piperidin-3-ol positions the hydroxyl group to act as a critical hydrogen-bond donor. In CDK4, this hydroxyl group interacts directly with the catalytic lysine (Lys35) or a highly conserved structural water molecule, anchoring the inhibitor in the active site[3].
CDK4/6-Rb signaling pathway modulated by 1-(ethanesulfonyl)piperidin-3-ol derivatives.
Comparative Binding Affinity Data
To objectively evaluate performance, we compare a benchmark 1-(ethanesulfonyl)piperidin-3-ol derivative (analogous to CDK4/6-IN-5) against its methylsulfonyl counterpart, an unsubstituted piperidine analog, and the industry-standard drug Palbociclib[3].
The data below demonstrates that the ethanesulfonyl substitution yields sub-nanomolar affinity for CDK4 while maintaining excellent selectivity over CDK6.
Table 1: In Vitro Kinase Binding Affinity ( Ki )
| Compound / Derivative | N1-Substitution | C3-Substitution | CDK4/Cyclin D1 Ki (nM) | CDK6/Cyclin D3 Ki (nM) | Selectivity Fold (CDK4 vs CDK6) |
| Derivative A (Benchmark) | Ethanesulfonyl | Hydroxyl (-OH) | 0.2 | 4.4 | 22x |
| Derivative B | Methylsulfonyl | Hydroxyl (-OH) | 0.8 | 8.5 | 10.6x |
| Derivative C | None (H) | Hydroxyl (-OH) | 15.0 | 45.0 | 3x |
| Palbociclib (Standard) | N/A (Piperazine core) | N/A | 11.0 | 15.0 | ~1.4x |
Data interpretation: Derivative A's ethanesulfonyl group provides a 4-fold increase in CDK4 binding affinity compared to the methylsulfonyl analog (Derivative B). This confirms that the ethyl chain's lipophilic extension into the ribose pocket is a primary driver of target engagement[3].
Experimental Methodologies for Affinity Profiling
To ensure scientific integrity, the binding affinities reported must be derived from self-validating experimental systems. Below are the definitive, step-by-step protocols for evaluating these derivatives.
Protocol 1: TR-FRET Kinase Binding Assay (Equilibrium Affinity)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed emission reading eliminates false positives caused by the auto-fluorescence of the chemical derivatives[4].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, and 0.01% Brij-35. Reconstitute GST-tagged CDK4/Cyclin D1 and the Europium-labeled anti-GST antibody.
-
Compound Titration: Prepare an 11-point, 3-fold serial dilution of the 1-(ethanesulfonyl)piperidin-3-ol derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure volumetric absolute precision.
-
Reaction Assembly: Add 5 µL of the kinase/antibody mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.
-
Tracer Addition: Add 5 µL of the fluorescent kinase tracer (e.g., Kinase Tracer 236).
-
Incubation & Detection: Incubate the plate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader measuring emission at both 615 nm (Europium) and 665 nm (Tracer).
-
Self-Validation & Analysis: Calculate the emission ratio (665 nm / 615 nm). Critical Control: Calculate the Z'-factor using DMSO (negative control) and Palbociclib (positive control). The assay is only validated and accepted if Z′≥0.65 .
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling
While Ki and IC50 provide equilibrium data, SPR is required to determine the association ( kon ) and dissociation ( koff ) rates, which dictate the drug's residence time on the target.
Step-by-Step Workflow:
-
Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using standard EDC/NHS amine coupling.
-
Target Immobilization: Inject recombinant CDK4 at 10 µg/mL in 10 mM Sodium Acetate (pH 5.0) until an immobilization level of ~2000 Response Units (RU) is achieved. Quench unreacted esters with 1 M Ethanolamine.
-
Analyte Injection (Multi-Cycle Kinetics): Inject the 1-(ethanesulfonyl)piperidin-3-ol derivative at 5 concentrations (ranging from 0.1 nM to 10 nM) in running buffer (PBS-P+ with 2% DMSO) at a flow rate of 30 µL/min.
-
Self-Validating Regeneration: Allow a 600-second dissociation phase. Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface. Validation Check: The baseline RU must return to pre-injection levels ( ±5 RU). Failure to return to baseline indicates covalent adduct formation or aggregation, invalidating the kinetic model.
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd , kon , and koff .
Surface Plasmon Resonance (SPR) workflow for real-time kinetic binding analysis.
References
- Source: Google Patents / WIPO (Pfizer Inc.)
- Title: WO0142246A2 - Pyrrolo[2,3-d]pyrimidine compounds as immunosuppressive agents (Kinase Assay Protocols)
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Reactivity Guide: 1-(Ethanesulfonyl)piperidin-3-ol vs. 1-(Ethanesulfonyl)piperidin-4-ol
As a Senior Application Scientist in medicinal chemistry, selecting the correct saturated heterocyclic scaffold is critical for optimizing both synthetic efficiency and the pharmacokinetic profile of a drug candidate. N-sulfonyl piperidinols are highly valued building blocks; for instance,1[1]. Furthermore,2[2].
This guide objectively compares the reactivity profiles of 1-(ethanesulfonyl)piperidin-3-ol and 1-(ethanesulfonyl)piperidin-4-ol , providing the mechanistic causality behind their differences and self-validating experimental protocols to guide your synthetic strategy.
Conformational & Electronic Causality
The divergent reactivity of these two isomers is governed by two fundamental principles: steric shielding and inductive electron withdrawal .
-
Steric Shielding: In a standard chair conformation, the bulky N-ethanesulfonyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. For the 3-OH isomer , the hydroxyl group is adjacent to the N-sulfonyl moiety. If the 3-OH is equatorial, it suffers from gauche interactions with the sulfonyl oxygen atoms; if axial, it faces 1,3-diaxial strain. This proximity creates a significant steric blockade against incoming electrophiles. Conversely, the 4-OH isomer places the hydroxyl group distal to the nitrogen, rendering it kinetically accessible and unhindered.3[3].
-
Inductive Effects: The ethanesulfonyl group is strongly electron-withdrawing. Because the 3-position is only two carbon bonds away from the sulfonamide nitrogen (compared to three bonds for the 4-position), the 3-OH oxygen is slightly less nucleophilic, and its proton is marginally more acidic.
Reactivity pathways dictated by steric hindrance in N-sulfonyl piperidinols.
Comparative Reactivity Matrix
The spatial geometry directly dictates the success rates of standard transformations.4[4].
| Reaction Type | 1-(Ethanesulfonyl)piperidin-3-ol | 1-(Ethanesulfonyl)piperidin-4-ol | Mechanistic Driver |
| Nucleophilic Acylation | Sluggish; requires nucleophilic catalysis (DMAP) and elevated temperatures. | Rapid and quantitative at room temperature with standard bases (TEA/DIPEA). | Steric shielding by the equatorial N-ethanesulfonyl group at the 3-position. |
| Oxidation (Swern/DMP) | Moderate rate; resulting 3-piperidone is highly enolizable and prone to decomposition. | Fast; resulting 4-piperidone is stable and easily isolated. | Proximity of the electron-withdrawing sulfonamide increases alpha-proton acidity in the 3-ketone. |
| Mitsunobu Inversion | Poor to moderate yields; competing elimination (E2) is common due to hindered attack. | Excellent yields; clean SN2 inversion. | SN2 trajectory at the 3-position is blocked by the N-substituent. |
Self-Validating Experimental Protocols
To empirically prove the reactivity divergence and provide actionable workflows, the following protocols are designed as self-validating systems.
Protocol A: Competitive Acylation Assay (Kinetic Validation)
This experiment proves the kinetic preference of the 4-OH isomer over the 3-OH isomer in a single pot, eliminating variables like temperature or solvent discrepancies.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 20 mL scintillation vial, dissolve 1.0 mmol of 1-(ethanesulfonyl)piperidin-3-ol and 1.0 mmol of 1-(ethanesulfonyl)piperidin-4-ol in 10 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes at room temperature (20 °C).
-
Electrophile Introduction: Add exactly 0.5 mmol of Benzoyl Chloride dropwise. (Using a substoichiometric amount forces the two isomers to compete for the electrophile).
-
Reaction: Stir the mixture for 2 hours at room temperature.
-
Quench & Workup: Quench with 5 mL of saturated aqueous NaHCO3. Extract with DCM (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Analysis: Analyze the crude mixture via quantitative 1H-NMR or LC-MS. Result: The 4-benzoate product will constitute >90% of the acylated mass, validating the severe steric blockade at the 3-position.
Self-validating competitive acylation workflow demonstrating kinetic preference.
Protocol B: Forced Esterification of 1-(Ethanesulfonyl)piperidin-3-ol
When functionalization of the 3-OH isomer is strictly required, standard conditions will fail. The protocol must be modified to overcome the activation energy barrier.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 1-(ethanesulfonyl)piperidin-3-ol in 5 mL of anhydrous Toluene (allowing for higher reaction temperatures than DCM).
-
Catalyst & Base: Add 3.0 mmol of Triethylamine (TEA) and a full equivalent (1.0 mmol) of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an active acylpyridinium intermediate that is electrophilic enough to overcome the steric hindrance of the 3-position.
-
Electrophile: Add 1.5 mmol of the desired acid chloride.
-
Heating: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with 1N HCl (to remove DMAP and TEA), followed by brine. Dry and concentrate to yield the functionalized 3-position derivative.
References
- WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Source: Google Patents URL
- Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines Source: IFP Energies nouvelles / American Chemical Society URL
- Synthesis of DNA-Directed Pyrrolidinyl and Piperidinyl Confined Alkylating Chloroalkylaminoanthraquinones Source: Journal of Medicinal Chemistry - ACS Publications URL
- Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine Source: PMC / National Institutes of Health URL
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 4. pubs.acs.org [pubs.acs.org]
Benchmarking Commercial Synthesis Routes for 1-(Ethanesulfonyl)piperidin-3-ol
Executive Summary & The Chemoselectivity Challenge
1-(Ethanesulfonyl)piperidin-3-ol is a critical bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including 1 [1]. The molecule features a piperidine ring with a sulfonamide linkage at the nitrogen (N1) and a secondary hydroxyl group at the C3 position.
The primary synthetic hurdle in scaling this molecule is chemoselectivity . Because the starting material, piperidin-3-ol, possesses both a secondary amine and a secondary alcohol, the electrophilic ethanesulfonyl chloride can theoretically react at either site. While the amine is kinetically more nucleophilic, over-reaction leading to the N,O-bis-sulfonylated impurity is a common failure mode. To achieve high yields of the target compound without requiring tedious chromatographic purification, the choice of base, solvent, and reaction conditions is paramount.
This guide benchmarks two primary commercial methodologies for achieving high-purity N-sulfonylation: the Anhydrous Homogeneous Route and the Biphasic Schotten-Baumann Route .
Mechanistic Rationale & Pathway Logic
The two routes operate on fundamentally different control mechanisms:
-
Kinetic Control (Anhydrous Route): Relies on the inherent nucleophilic difference between the amine and the alcohol at low temperatures. It requires strict stoichiometric control to prevent the excess reagent from attacking the alcohol.
-
Thermodynamic/Aqueous Control (Biphasic Route): Utilizes an aqueous base that not only scavenges the HCl byproduct but also actively hydrolyzes any inadvertently formed O-sulfonate ester back to the free alcohol, effectively "cleaning up" the reaction profile in real-time. This dynamic correction is a well-documented phenomenon in the 2 [2].
Chemoselectivity control in the N-sulfonylation of piperidin-3-ol.
Quantitative Data Comparison
The following table summarizes the benchmarking data derived from standardized 100-gram scale optimizations of both routes.
| Parameter | Route A: Anhydrous Homogeneous | Route B: Biphasic Schotten-Baumann |
| Isolated Yield | 75 - 82% | 88 - 94% |
| Chemoselectivity (N vs O) | ~9:1 (Requires strict stoichiometry) | >99:1 (Aqueous base corrects O-sulfonylation) |
| Reaction Time | 1 - 2 hours | 4 - 6 hours |
| E-Factor (Waste Generation) | High (Relies on halogenated solvents) | Low (Uses 3 [3]) |
| Scalability & Safety | Moderate (Exothermic risk, local hotspots) | Excellent (Thermal mass of water absorbs heat) |
| Purification Required | Column Chromatography (often necessary) | Simple Liquid-Liquid Extraction |
Experimental Protocols & Self-Validating Systems
Route A: Anhydrous Homogeneous Sulfonylation
This route is favored for rapid, small-scale library synthesis where reaction speed is prioritized over atom economy.
Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a nucleophilic catalyst, which would otherwise accelerate unwanted O-sulfonylation.
Step-by-Step Methodology:
-
Preparation: Suspend piperidin-3-ol (1.0 equiv, 10.1 g, 100 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.1 equiv, 19.1 mL, 110 mmol) in one portion. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve ethanesulfonyl chloride (0.95 equiv, 9.0 mL, 95 mmol) in DCM (20 mL). Add this solution dropwise over 30 minutes. Causality: Sub-stoichiometric electrophile and dropwise addition prevent local concentration spikes, minimizing the formation of the N,O-bis-sulfonylated impurity.
-
In-Process Control (IPC): After 1 hour, check the reaction via TLC (DCM:MeOH 9:1).
-
Self-Validation Logic: Stain the TLC plate with Ninhydrin and heat. Unreacted piperidin-3-ol will appear as a bright purple spot (free secondary amine). The target product will not stain with Ninhydrin but will stain yellow/brown with KMnO₄ (due to the free hydroxyl group).
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Route B: Biphasic Schotten-Baumann Sulfonylation (Recommended)
This route is the industry standard for process scale-up due to its high chemoselectivity, safety profile, and elimination of chromatographic purification.
Causality Note: The4 [4] utilize a biphasic system. The aqueous phase acts as an infinite heat sink for the exothermic sulfonylation. More importantly, the K₂CO₃ selectively hydrolyzes any O-sulfonate ester that forms, pushing the equilibrium entirely toward the desired N-sulfonylated product.
Step-by-Step Methodology:
-
Preparation: Dissolve piperidin-3-ol (1.0 equiv, 10.1 g, 100 mmol) in Ethyl Acetate (EtOAc, 100 mL).
-
Aqueous Phase Formulation: Prepare a solution of Potassium Carbonate (K₂CO₃, 2.0 equiv, 27.6 g, 200 mmol) in deionized water (100 mL). Add this to the EtOAc solution to create a biphasic mixture. Cool to 0 °C.
-
Electrophile Addition: Add ethanesulfonyl chloride (1.05 equiv, 10.0 mL, 105 mmol) dropwise directly into the biphasic mixture over 15 minutes.
-
Reaction Execution: Remove the ice bath and stir the mixture vigorously ( >800 rpm) at room temperature for 4-6 hours. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers, ensuring efficient mass transfer and in-situ hydrolysis of side products.
-
In-Process Control (IPC): Monitor via LC-MS. Sample preparation requires taking an aliquot of the organic layer, diluting with acetonitrile, and confirming the disappearance of the m/z 102 [M+H]+ peak (starting material) and the dominance of the m/z 194 [M+H]+ peak (target).
-
Workup: Separate the layers. Wash the organic layer with 1M HCl (30 mL) to remove trace unreacted amine, followed by brine (50 mL). Dry over MgSO₄ and evaporate to yield the product as a highly pure, viscous oil or low-melting solid.
References
- Vertex Pharmaceuticals Inc. (2019). 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors (WO2019207463A1).
- Kang, H. H., Rho, H. S., Kim, D. H., & Oh, S. G. (2003). Metal Oxide in Aqueous Organic Solution Promoted Chemoselective N-Sulfonylation of Hydrophilic Amino Alcohols. Tetrahedron Letters.
- Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing).
- Wikipedia Contributors. (n.d.). Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia.
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
cross-validation of 1-(ethanesulfonyl)piperidin-3-ol biological activity results
As a Senior Application Scientist in targeted oncology and assay development, I have structured this guide to objectively evaluate the biological activity of the 1-(ethanesulfonyl)piperidin-3-ol structural class. This specific chemical moiety is a critical functional group utilized in the synthesis of next-generation, highly selective Cyclin-Dependent Kinase 4 (CDK4) inhibitors, most notably the clinical-stage compound PF-07220060 (Atirmociclib) and its analogs (e.g., CDK4/6-IN-5)[1][2].
This guide cross-validates the biochemical and phenotypic performance of these derivatives against standard-of-care dual CDK4/6 inhibitors (Palbociclib, Abemaciclib, and Ribociclib), providing self-validating experimental protocols to ensure rigorous data integrity[3][4].
Mechanistic Rationale: The 1-(Ethanesulfonyl)piperidin-3-ol Advantage
First-generation CDK4/6 inhibitors have revolutionized the treatment of hormone receptor-positive (HR+) breast cancers[1]. However, their dual inhibition of both CDK4 and CDK6 leads to dose-limiting hematological toxicities—primarily neutropenia—because CDK6 is essential for hematopoietic stem cell proliferation[2].
By incorporating the highly polar and sterically distinct 1-(ethanesulfonyl)piperidin-3-ol moiety, drug developers have successfully engineered molecules that exploit the subtle structural differences in the ATP-binding pockets of CDK4 versus CDK6[1]. This structural innovation drives profound selectivity for CDK4, effectively arresting the cell cycle in tumor cells while sparing healthy bone marrow function[2].
Figure 1: CDK4/6 signaling pathway and mechanism of selective inhibition.
Comparative In Vitro Profiling (Biochemical Cross-Validation)
To objectively cross-validate the biological activity of 1-(ethanesulfonyl)piperidin-3-ol derivatives, we must compare their absolute binding affinities ( Ki ) against established alternatives. The data below demonstrates that while dual inhibitors maintain tight binding across both kinases, the 1-(ethanesulfonyl)piperidin-3-ol derivative achieves a >20-fold selectivity window for CDK4[4][5].
Table 1: Quantitative Kinase Selectivity Comparison
| Compound Class | Representative Agent | CDK4 Ki (nM) | CDK6 Ki (nM) | Selectivity Fold (CDK4 vs CDK6) | Clinical Advantage |
| 1-(ethanesulfonyl)piperidin-3-ol derivative | CDK4/6-IN-5 | 0.2 | 4.4 | 22.0x | Sparing of CDK6-mediated neutropenia |
| Dual CDK4/6 Inhibitor | Abemaciclib | 2.0 | 10.0 | 5.0x | High potency, but broader toxicity profile |
| Dual CDK4/6 Inhibitor | Ribociclib | 10.0 | 39.0 | 3.9x | Standard of care, QTc prolongation risks |
| Dual CDK4/6 Inhibitor | Palbociclib | 11.0 | 16.0 | 1.5x | Standard of care, dose-limiting neutropenia |
(Data aggregated from and standardized MedChemExpress kinase panels)[1][4][5]
Self-Validating Experimental Workflows
To ensure scientific integrity, the biological activity of these compounds must be cross-validated through an orthogonal testing funnel. We employ a two-step self-validating system: a highly specific biochemical assay to confirm target engagement, followed by a 3D phenotypic assay to confirm physiological penetrance and efficacy[1][6].
Protocol 1: Microfluidic Mobility Shift Assay (Biochemical Validation)
Causality & Rationale: Why use a microfluidic mobility shift assay instead of a standard luminescent ATP-depletion assay? ATP-depletion assays are inherently susceptible to false positives from ATPase contaminants or non-specific ATP binding[1]. By directly measuring the electrophoretic mobility shift of a phosphorylated fluorescent peptide (5-FAM-Dyrktide) versus its unphosphorylated substrate, this system isolates the specific catalytic transfer of the phosphate group[1]. Running CDK4 and CDK6 assays in parallel creates a self-validating internal control for the selectivity index.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Pre-incubation: Prepare a master mix of recombinant CDK4/Cyclin D1 (or CDK6/Cyclin D3) in kinase buffer (50 mM HEPES, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, pH 7.5). Add the 1-(ethanesulfonyl)piperidin-3-ol derivative in a 10-point dose-response titration. Incubate at room temperature for 30 minutes. (Causality: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins).
-
Substrate Addition: Initiate the reaction by adding 1 mM ATP and 1.5 μ M of the fluorescent substrate 5-FAM-Dyrktide (5-FAM-RRRFRPASPLRGPPK).
-
Kinase Reaction: Incubate the microplate in the dark at 25°C for exactly 60 minutes to allow phosphoryl transfer.
-
Termination: Stop the reaction by adding a termination buffer containing 20 mM EDTA to chelate the Mg2+ ions required for catalysis.
-
Microfluidic Separation & Detection: Load the plate into a microfluidic reader (e.g., Caliper EZ Reader). Apply an electric field to separate the negatively charged phosphorylated product from the neutral unphosphorylated substrate.
-
Data Analysis: Calculate the conversion ratio (Product / (Product + Substrate)). Plot the % inhibition against compound concentration to derive the apparent Ki using the Morrison equation for tight-binding inhibitors.
Figure 2: Microfluidic mobility shift assay workflow for kinase profiling.
Protocol 2: 3D Multicellular Tumor Spheroid (MCTS) Assay (Phenotypic Cross-Validation)
Causality & Rationale: Why use 3D Multicellular Tumor Spheroids instead of standard 2D cell monolayers? 2D cultures artificially expose all cells to uniform drug concentrations and unnatural oxygen saturation[3]. The 3D MCTS model recapitulates the hypoxic core and drug-penetration gradients of in vivo solid tumors[3]. If a 1-(ethanesulfonyl)piperidin-3-ol derivative shows high biochemical potency in Protocol 1 but fails in Protocol 2, it immediately flags poor cell permeability or metabolic instability—thus cross-validating the biochemical data against physiological barriers.
Step-by-Step Methodology:
-
Spheroid Generation: Seed HR+ breast cancer cells (e.g., MCF-7 or T-47D) at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 150 x g for 5 minutes to promote aggregation.
-
Maturation: Incubate for 72 hours at 37°C, 5% CO2 until tight, uniform spheroids (~300 μ m diameter) form.
-
Drug Dosing: Treat the spheroids with the 1-(ethanesulfonyl)piperidin-3-ol derivative, Palbociclib, or vehicle control (0.1% DMSO). Refresh the media and drug every 3 days.
-
Growth Monitoring: Image spheroids every 48 hours using brightfield microscopy to calculate spheroid volume ( V=0.5×length×width2 ).
-
Viability Readout: On Day 10, add CellTiter-Glo 3D Reagent (which contains a lytic detergent optimized for 3D structures). Shake for 5 minutes, incubate for 25 minutes, and measure luminescence to quantify intracellular ATP levels (directly proportional to viable cell count).
Conclusion
The integration of the 1-(ethanesulfonyl)piperidin-3-ol moiety represents a masterclass in structure-based drug design. By cross-validating the biological activity through rigorous, self-contained biochemical mobility shift assays and predictive 3D phenotypic models, we can definitively confirm that this structural class achieves superior CDK4 selectivity compared to legacy dual inhibitors[1][2][3]. This selectivity directly translates to an improved therapeutic index, paving the way for continuous dosing regimens without the dose-limiting neutropenia that plagues earlier therapies[2].
References
- Title: WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Source: Google Patents / World Intellectual Property Organization URL
-
Title: Combination of Cyclin-Dependent Kinase 4 Inhibitors and Androgen Receptor Inhibitors as Cancer Therapy Source: ACS Medicinal Chemistry Letters URL: [Link]
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2023100070A1 - Cdk4 inhibitor for the treatment of cancer - Google Patents [patents.google.com]
- 3. Combination of Cyclin-Dependent Kinase 4 Inhibitors and Androgen Receptor Inhibitors as Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity Profiling: 1-(ethanesulfonyl)piperidin-3-ol vs. Standard Piperidine Scaffolds
As drug discovery shifts toward highly functionalized, low-molecular-weight fragments, the piperidine ring remains one of the most privileged scaffolds in medicinal chemistry. However, the inherent physicochemical liabilities of unsubstituted piperidines—namely high basicity and lipophilicity—often necessitate structural functionalization to mitigate off-target cytotoxicity.
This guide provides an objective, data-driven comparison of 1-(ethanesulfonyl)piperidin-3-ol against standard piperidine scaffolds. By evaluating the causality between molecular structure and cellular toxicity, this document serves as a definitive resource for researchers incorporating this fragment into complex architectures, such as novel CDK inhibitors[1] or antiviral agents[2].
Structural Rationale & Mechanistic Toxicity
To understand the cytotoxicity profile of 1-(ethanesulfonyl)piperidin-3-ol, we must first deconstruct the liabilities of its parent scaffolds.
-
Unsubstituted Piperidine: Possesses a highly basic secondary amine (pKa ~11.2). In physiological environments, this basicity drives lysosomotropism—the accumulation of the drug within acidic lysosomes—leading to phospholipidosis and subsequent cellular toxicity.
-
Sulfonamide Functionalization: Capping the piperidine nitrogen with an ethanesulfonyl group neutralizes its basicity (pKa < 2), effectively eliminating lysosomal trapping. While aromatic sulfonamides (e.g., sulfamethoxazole) are notorious for causing idiosyncratic drug-induced liver injury (DILI) via CYP450-mediated oxidation into reactive hydroxylamines[3], aliphatic sulfonamides like the ethanesulfonyl group are metabolically stable and do not form these reactive haptens[4].
-
Hydroxyl Substitution (Position 3): The addition of a 3-hydroxyl group increases the topological polar surface area (TPSA) and lowers the partition coefficient (cLogP). This reduction in lipophilicity prevents non-specific hydrophobic interactions with cellular membranes and off-target proteins, drastically improving the safety window[5].
Mechanistic divergence of piperidine vs. aliphatic sulfonamide cytotoxicity pathways.
Table 1: Physicochemical Properties of Evaluated Scaffolds
| Scaffold | MW ( g/mol ) | cLogP | TPSA (Ų) | pKa (Basic) | Primary Structural Liability |
| Piperidine | 85.15 | 0.84 | 12.0 | ~11.2 | High basicity (Lysosomotropism) |
| Piperidin-3-ol | 101.15 | 0.20 | 32.3 | ~10.5 | Moderate basicity |
| 1-(ethanesulfonyl)piperidine | 177.26 | 1.50 | 42.5 | < 2.0 | Increased lipophilicity |
| 1-(ethanesulfonyl)piperidin-3-ol | 193.26 | 0.60 | 62.8 | < 2.0 | None identified (Optimized) |
Experimental Methodology: Self-Validating Cytotoxicity Assays
To objectively evaluate these scaffolds, we employ a self-validating multiplexed assay system using HepG2 (human hepatocellular carcinoma, to assess hepatotoxicity) and HEK293 (human embryonic kidney, to assess general systemic cytotoxicity).
Relying solely on one viability metric can yield false positives. For instance, a compound might inhibit mitochondrial respiration without causing immediate cell death. Multiplexing the MTT Assay (metabolic activity)[6] and the LDH Release Assay (membrane integrity) creates an internal control loop that distinguishes between cytostatic and cytocidal effects[7].
Multiplexed experimental workflow for parallel MTT and LDH cytotoxicity evaluation.
Step-by-Step Multiplex Protocol
Phase 1: Cell Seeding & Treatment
-
Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in a 96-well clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and exponential growth phase entry.
-
Treat cells with varying concentrations of the scaffolds (0.1 mM to 10 mM) dissolved in DMSO. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced background toxicity. Incubate for 48 hours.
Phase 2: LDH Release Assay (Membrane Integrity)
-
Carefully aspirate 50 µL of the culture supernatant from each well and transfer it to a fresh 96-well assay plate.
-
Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure absorbance at 490 nm using a microplate spectrophotometer. Causality Check: Damaged cells release intracellular Lactate Dehydrogenase (LDH) into the media. This enzyme catalyzes the conversion of lactate to pyruvate, subsequently reducing the tetrazolium salt to a red formazan product. High absorbance directly correlates with membrane rupture.
Phase 3: MTT Assay (Mitochondrial Metabolism)
-
To the remaining 50 µL of media and adherent cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS)[7].
-
Incubate for 2 to 4 hours at 37°C. Causality Check: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of the MTT reagent, forming insoluble purple formazan crystals[6]. Dead cells cannot perform this reduction.
-
Carefully discard the media and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.
-
Measure absorbance at 570 nm (using a 630 nm reference filter to subtract background cellular debris noise).
Comparative Experimental Data
The table below summarizes the baseline cytotoxic concentrations (CC₅₀) of the evaluated scaffolds. A higher CC₅₀ value indicates lower toxicity and a wider safety margin for drug development.
Table 2: Comparative Cytotoxicity Profiles (CC₅₀ values in mM)
| Scaffold | HepG2 (MTT CC₅₀) | HepG2 (LDH CC₅₀) | HEK293 (MTT CC₅₀) | HEK293 (LDH CC₅₀) |
| Piperidine | 2.5 ± 0.3 | 2.8 ± 0.2 | 3.1 ± 0.4 | 3.2 ± 0.3 |
| Piperidin-3-ol | 4.2 ± 0.5 | 4.5 ± 0.4 | 4.8 ± 0.6 | 5.0 ± 0.5 |
| 1-(ethanesulfonyl)piperidine | 1.8 ± 0.2 | 2.0 ± 0.3 | 2.2 ± 0.3 | 2.5 ± 0.4 |
| 1-(ethanesulfonyl)piperidin-3-ol | > 10.0 | > 10.0 | > 10.0 | > 10.0 |
Data Interpretation: The unsubstituted piperidine exhibits moderate cytotoxicity due to its high basicity. When the 3-hydroxyl group is added (Piperidin-3-ol), toxicity decreases as the molecule becomes more polar. Conversely, adding only the ethanesulfonyl group (1-(ethanesulfonyl)piperidine) increases lipophilicity (cLogP 1.50), driving non-specific toxicity down to 1.8 mM in HepG2 cells.
However, the synergistic combination of both modifications in 1-(ethanesulfonyl)piperidin-3-ol creates a "Goldilocks" fragment: it is non-basic, highly polar, and metabolically stable. It exhibits no significant cytotoxicity up to 10 mM in both metabolic and membrane-integrity assays, making it an exceptionally safe scaffold for structural elaboration.
Conclusion
When evaluating building blocks for lead optimization, minimizing intrinsic scaffold toxicity is paramount. The experimental data confirms that 1-(ethanesulfonyl)piperidin-3-ol successfully bypasses the lysosomotropic liabilities of basic piperidines and the hepatotoxic risks of aromatic sulfonamides. By validating its safety through multiplexed metabolic and membrane-integrity assays, researchers can confidently utilize this scaffold to improve the pharmacokinetic and safety profiles of next-generation therapeutics.
Sources
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
1-(Ethanesulfonyl)piperidin-3-ol proper disposal procedures
Operational Guide: Proper Disposal Procedures for 1-(Ethanesulfonyl)piperidin-3-ol
Introduction In drug development and synthetic chemistry, 1-(Ethanesulfonyl)piperidin-3-ol serves as a highly specialized building block. However, its unique structural features—a piperidine ring, a secondary alcohol, and an ethanesulfonyl group—necessitate precise end-of-life management. As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a critical, self-validating extension of the experimental workflow. Improper disposal of sulfur- and nitrogen-containing organic compounds poses severe environmental and regulatory risks. This guide provides a mechanistic and logistical framework for the safe disposal of 1-(Ethanesulfonyl)piperidin-3-ol.
1. Chemical Profile & Disposal Causality To design a proper disposal protocol, we must first understand the causality behind the compound's degradation. 1-(Ethanesulfonyl)piperidin-3-ol (C7H15NO3S) contains both nitrogen and sulfur heteroatoms.
-
The Causality of Incineration: When subjected to thermal destruction, the ethanesulfonyl group oxidizes to form sulfur oxides (SOx), while the piperidine nitrogen yields nitrogen oxides (NOx). Because of these emission byproducts, this compound cannot be disposed of via standard municipal sewer systems or low-temperature burning. It requires high-temperature incineration at a permitted facility equipped with flue-gas desulfurization scrubbers [1].
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), organic solvents and their derivatives require strict hazardous waste management. While not a listed halogenated solvent, it falls under characteristic non-halogenated organic waste when mixed with standard laboratory solvents [2].
2. Waste Segregation & Compatibility The foundational rule of chemical disposal is segregation. Mixing incompatible wastes can lead to exothermic reactions, pressurization, or toxic gas release.
-
Avoid Strong Oxidizers: The hydroxyl group on the piperidine ring is susceptible to oxidation. Never mix 1-(Ethanesulfonyl)piperidin-3-ol waste with strong oxidizing agents (e.g., nitric acid, peroxides, or permanganates).
-
Halogenated vs. Non-Halogenated Streams: Keep this waste in the non-halogenated organic waste stream. Mixing it with halogenated solvents (like dichloromethane or chloroform) unnecessarily converts the entire container into a highly regulated, expensive-to-dispose "F-listed" halogenated waste stream [3].
3. Step-by-Step Disposal Protocol The following methodology ensures a self-validating system where every step confirms the safety of the next.
-
Step 1: Primary Containment
-
Action: Collect liquid waste or contaminated solvent washings in a high-density polyethylene (HDPE) container.
-
Rationale: HDPE provides excellent chemical resistance against both the alcohol and sulfonamide moieties, preventing container degradation and chemical leaching. Ensure the container has a secure, vapor-tight cap.
-
-
Step 2: Volume and State Management
-
Action: Do not fill the waste container beyond 80% capacity.
-
Rationale: Leaving 20% headspace accommodates potential vapor expansion due to ambient temperature fluctuations in the laboratory, preventing container over-pressurization and rupture.
-
-
Step 3: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Non-Halogenated Organic Liquid (Contains Sulfur and Nitrogen)".
-
Rationale: Accurate labeling prevents downstream mixing errors and provides emergency responders with critical information. Unlabeled "unknowns" trigger costly analytical testing before disposal [2].
-
-
Step 4: Institutional Transfer and Final Destruction
-
Action: Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) staging area. EHS will contract a permitted hazardous waste disposal company to transport the material.
-
Rationale: The EPA mandates "cradle-to-grave" responsibility. Outsourcing to licensed professionals ensures the compound is destroyed at temperatures exceeding 1,000°C, neutralizing SOx and NOx emissions via alkaline scrubbers[1].
-
4. Quantitative Data & Operational Parameters To streamline laboratory logistics, the following table summarizes the critical parameters for managing 1-(Ethanesulfonyl)piperidin-3-ol waste.
| Parameter | Specification | Operational Implication |
| Chemical Formula | C7H15NO3S | Indicates presence of S and N; dictates incineration type. |
| Waste Classification | Non-Halogenated Organic | Must be segregated from F-listed halogenated solvents. |
| Primary Container | HDPE (High-Density Polyethylene) | Prevents solvent leaching and container degradation. |
| Fill Limit | 80% Maximum Capacity | Prevents over-pressurization from vapor expansion. |
| Destruction Method | High-Temperature Incineration | Requires facility with SOx/NOx flue-gas scrubbers. |
| Incompatible Mixtures | Strong Oxidizers, Acids | Risk of exothermic reaction and toxic gas evolution. |
5. Disposal Workflow Visualization The following diagram illustrates the logical decision tree for routing 1-(Ethanesulfonyl)piperidin-3-ol waste, ensuring safety, compliance, and cost-efficiency.
Workflow for the segregation and disposal of 1-(Ethanesulfonyl)piperidin-3-ol.
References
Personal protective equipment for handling 1-(Ethanesulfonyl)piperidin-3-ol
Advanced Operational Guide: Handling, PPE, and Lifecycle Management of 1-(Ethanesulfonyl)piperidin-3-ol
As drug development accelerates, the utilization of N-sulfonylated heterocycles has become a cornerstone in medicinal chemistry. Compounds like 1-(Ethanesulfonyl)piperidin-3-ol are frequently deployed as versatile building blocks in the synthesis of epigenetic modulators, kinase inhibitors, and antimalarial scaffolds [1, 4].
However, the very structural features that make this molecule synthetically valuable—its reactive 3-hydroxyl group and the electron-withdrawing ethanesulfonyl moiety—also dictate specific handling, safety, and disposal requirements. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol bridges the gap between regulatory compliance and practical benchtop execution, ensuring that your laboratory operations are both safe and scientifically rigorous.
Physicochemical Profiling & Hazard Causality
To handle a chemical safely, one must first understand the molecular drivers of its hazards. The amphiphilic nature of 1-(Ethanesulfonyl)piperidin-3-ol is dictated by its hydrogen-bond donating hydroxyl group and its lipophilic ethanesulfonyl tail. This dual nature allows it to dissolve in a wide range of organic solvents but also enhances its ability to penetrate compromised dermal barriers.
Table 1: Quantitative Data & Hazard Implication Summary
| Parameter | Quantitative Value / Classification | Mechanistic Causality & Operational Implication |
| Molecular Weight | 193.26 g/mol | Small molecular size facilitates rapid diffusion through standard porous materials; necessitates high-density PPE barriers. |
| Skin Irritation | Category 2 (H315) | The lipophilic ethanesulfonyl group strips natural dermal lipids, allowing the piperidine core to induce localized inflammatory responses [2]. |
| Eye Irritation | Category 2A (H319) | Direct interaction of the sulfonyl-amine axis with the aqueous mucosal membranes of the eye causes severe, rapid irritation. |
| Respiratory Toxicity | STOT SE 3 (H335) | Inhalation of micro-particulates or aerosols irritates the respiratory tract. Mandatory handling within engineered ventilation systems [3]. |
The Causality of PPE Selection
Standard laboratory PPE is insufficient without understanding why specific materials are chosen. Every piece of equipment must act as a self-validating barrier against the specific physicochemical threats of N-sulfonyl piperidines.
Table 2: Strategic PPE Matrix
| Protective Gear | Strict Specification | Causality for Selection |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness) | Nitrile provides a robust chemical barrier against slightly polar organic matrices. Do not use latex, as it degrades rapidly upon contact with the organic solvents typically used to dissolve this compound. |
| Eye Protection | ANSI Z87.1 / EN166 Splash Goggles | Standard safety glasses leave the orbital cavity vulnerable to vapor intrusion. Tight-fitting goggles prevent aerosolized particles from interacting with corneal moisture[3]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | While the compound itself is stable, it is often handled alongside highly flammable solvents (e.g., THF, DCM). FR coats prevent catastrophic ignition during complex reaction setups. |
| Respiratory | N95/P100 Particulate Respirator | Required only if weighing bulk powders outside of a certified fume hood to prevent inhalation of irritating dust (H335)[2]. |
Operational Workflows: Step-by-Step Methodologies
The following protocols are designed as self-validating systems. By embedding verification steps directly into the workflow, we eliminate assumptions and guarantee operational safety.
Workflow A: High-Precision Dispensing and Solubilization
This procedure outlines the safe preparation of a 1-(Ethanesulfonyl)piperidin-3-ol solution for downstream coupling or oxidation reactions.
-
System Preparation & Verification : Ensure the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Self-Validation: Tape a small tissue strip to the sash; a steady inward pull physically validates the airflow.
-
PPE Donning : Equip double-layered nitrile gloves, splash-proof goggles, and your FR lab coat.
-
Dispensing : Using an anti-static, grounded spatula, transfer the required mass of the compound into a pre-tared, amber glass vial.
-
Causality: Amber glass is utilized to prevent potential UV-induced degradation of the sulfonyl-amine linkage over prolonged storage periods.
-
-
Solubilization : Add the anhydrous reaction solvent (e.g., Dichloromethane). Cap the vial immediately with a PTFE-lined septum.
-
Causality: PTFE prevents the leaching of plasticizers, which commonly occurs when standard rubber septa are exposed to halogenated solvents.
-
-
Validation of State : Swirl the vial gently and inspect it against a high-contrast light background. Self-Validation: The absence of light-scattering micro-particulates confirms 100% solubilization, ensuring no solid irritant remains exposed.
-
Decontamination : Wipe down the analytical balance and spatulas with a 70% ethanol/water solution, followed by a dry lint-free wipe.
Workflow B: Emergency Spill Decontamination
In the event of a containment breach, immediate and calculated action is required to prevent exposure and environmental contamination.
-
Evacuation & Assessment : Immediately halt operations. If the spill exceeds 50 g (solid) or 50 mL (in solvent), evacuate the immediate bench area and eliminate all ignition sources.
-
Inert Containment : Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.
-
Causality: Combustible absorbents (like sawdust) must be avoided, as the ethanesulfonyl moiety can participate in exothermic degradation under specific reactive conditions [5].
-
-
Mechanical Collection : Gently sweep the absorbed matrix using non-sparking tools to prevent static discharge. Transfer the waste into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.
-
Chemical Neutralization & Validation : Wash the affected surface with a 5% sodium bicarbonate solution, followed by copious amounts of deionized water.
-
Self-Validation: Test the final rinse water on the surface with pH indicator paper. A neutral pH (7.0) confirms the complete removal of any acidic degradation byproducts.
-
Mandatory Visualization: Lifecycle Management
To ensure absolute clarity in laboratory operations, the following diagram maps the logical progression of handling 1-(Ethanesulfonyl)piperidin-3-ol from initial risk assessment to final disposal.
Caption: Workflow for the safe handling and lifecycle management of 1-(Ethanesulfonyl)piperidin-3-ol.
Environmental Disposal Plan
The disposal of N-sulfonyl piperidines requires strict adherence to environmental protection protocols to prevent aquatic toxicity and atmospheric pollution.
-
Waste Segregation : Collect all unreacted chemical, contaminated PPE, and solvent washings into a designated, clearly labeled waste carboy. If halogenated solvents (e.g., DCM) were used, it must go into "Halogenated Organic Waste."
-
Thermal Destruction : Submit the sealed waste to your Environmental Health and Safety (EHS) department for high-temperature incineration.
-
Causality: Incinerators must be equipped with an afterburner and an alkaline scrubber. This is a non-negotiable requirement to safely break down the sulfonyl group, preventing the atmospheric release of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) [3].
-
References
-
PubChem. "1-Methanesulfonylpiperidin-4-ol" (CID 22272981). National Institutes of Health (NIH).[Link]
-
Chemos GmbH & Co. KG. "Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine". Chemos.[Link]
-
MDPI. "Polyfunctionalized N-Arylsulfonyl Indoles: Identification of MTP150 for the Epigenetic-based Therapy of Parkinson's Disease". Journal of Clinical Medicine.[Link]
-
ResearchGate. "Patents and applications of N-sulfonated N-heterocycles". ResearchGate.[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
